Pirmenol Hydrochloride
Description
Propriétés
IUPAC Name |
4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHPVIVQSWZBV-ROSXHPEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021169 | |
| Record name | Pirmenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61477-94-9 | |
| Record name | Pirmenol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirmenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pirmenol Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Pirmenol hydrochloride is a potent antiarrhythmic agent classified as a Class Ia drug under the Vaughan Williams classification system.[1][2] Its primary mechanism of action involves the blockade of cardiac sodium and potassium channels, leading to a prolongation of the action potential duration and a decrease in the maximum rate of depolarization.[2][3] This technical guide provides a comprehensive overview of the molecular and electrophysiological effects of pirmenol, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Electrophysiological Profile
Pirmenol exerts its antiarrhythmic effects by modulating the electrical activity of cardiac myocytes. It demonstrates a concentration-dependent inhibition of key ion channels that govern the cardiac action potential.
Sodium Channel Blockade
As a Class Ia antiarrhythmic, pirmenol blocks the fast sodium channels responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax) in atrial, Purkinje, and ventricular tissues.[3][4] The blockade of sodium channels is use-dependent, indicating a higher affinity for channels in the open or inactivated state.[2]
Potassium Channel Blockade
Pirmenol also significantly inhibits potassium efflux, which is responsible for the repolarization phase of the action potential. This effect is primarily achieved through the blockade of the delayed rectifier potassium current (IK).[2][5] This inhibition of potassium channels leads to a prolongation of the action potential duration (APD) across various cardiac tissues.[3][6] Additionally, pirmenol has been shown to inhibit the transient outward current (Ito) in atrial myocytes, further contributing to APD prolongation.[7]
Muscarinic Acetylcholine Receptor Interaction
A notable characteristic of pirmenol is its ability to inhibit the muscarinic acetylcholine receptor-operated K+ current (IK.ACh).[6] This action is significant in the atria, where vagal stimulation and acetylcholine release can shorten the action potential duration and contribute to arrhythmias like atrial fibrillation. By blocking this current, pirmenol can counteract the effects of vagal stimulation.[6][7]
Quantitative Electrophysiological Data
The following tables summarize the key quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.
| Parameter | Tissue/Cell Type | Concentration | Effect | Reference |
| Sodium Channel Blockade | ||||
| Maximum Rate of Depolarization (Vmax) | Rabbit Atrium, Purkinje Cells, Ventricle | Dose-dependent | Decrease | [3] |
| Vmax | Canine Purkinje Fibers | ≥ 1 x 10-6 M | Depression | [4] |
| Potassium Channel Blockade | ||||
| Action Potential Duration (APD) | Rabbit Atrium, Purkinje Cells, Ventricle, SA Node | Dose-dependent | Lengthened | [3] |
| APD at 90% Repolarization | Atrial Muscles and Purkinje Fibers | 1 µM | Prolonged | [6] |
| Delayed Rectifier Current (ix) | Rabbit Purkinje Fibers | KD-value of 1 µmol/l | Strong Depression | [2] |
| Transient Outward Current (Ito) | Rabbit Atrial Myocytes | IC50 ≈ 18 µM | Inhibition | [7] |
| Muscarinic Receptor Interaction | ||||
| IK.ACh | Guinea Pig Atrial Cells | IC50: 0.1 µM | Inhibition | [6] |
| Acetylcholine-induced K+ current | Guinea Pig Atrial Myocytes | IC50 ≈ 1 µM | Suppression | [7] |
| Other Ion Channel Effects | ||||
| L-type Ca2+ Current | Rabbit Atrial Myocytes | 30 µM | ~20% Decrease | [7] |
| Slow Inward Current (Isi) | Rabbit Sinoatrial Node Cells | Dose-dependent | Decrease | [5] |
Pharmacokinetics and Metabolism
Pirmenol is well-absorbed orally with a bioavailability of approximately 87%.[8][9] It exhibits a terminal elimination half-life of 6 to 9 hours in humans.[9][10] The drug is partly eliminated unchanged in the urine and also undergoes metabolism.[9]
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~87% | Human | [8][9] |
| Terminal Elimination Half-life | 6-9 hours | Human | [9][10] |
| Protein Binding | 83-90% | Human Plasma | [9] |
| Unchanged in Urine | 23-31% | Human | [9] |
Experimental Protocols
The characterization of pirmenol's mechanism of action has relied on a variety of sophisticated experimental techniques.
Isolated Heart Tissue Preparations
-
Objective: To study the effects of pirmenol on the electrophysiological properties of different cardiac tissues.
-
Methodology:
-
Hearts are excised from animal models (e.g., rabbits, dogs).[3][4]
-
Specific tissues such as the sinoatrial (SA) node, atrium, atrioventricular (AV) node, Purkinje fibers, and ventricular muscle are dissected and placed in an organ bath.[3]
-
The bath is superfused with a physiological salt solution (e.g., Tyrode's solution) and gassed with 95% O2 and 5% CO2 at a constant temperature.[4]
-
Standard microelectrode techniques are used to record intracellular action potentials.[2][4]
-
Pirmenol is added to the superfusate at various concentrations, and changes in action potential parameters (e.g., Vmax, APD, resting membrane potential) are measured.[3][4]
-
Whole-Cell Patch-Clamp Technique
-
Objective: To investigate the effects of pirmenol on specific ion currents in isolated cardiac myocytes.
-
Methodology:
-
Single cardiac myocytes are enzymatically isolated from cardiac tissue (e.g., rabbit or guinea-pig atria).[7]
-
The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., Ito, ICa,L, IK.ACh).[7]
-
Pirmenol is applied to the extracellular solution, and the resulting changes in the amplitude and kinetics of the ion currents are recorded and analyzed.[7]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.
References
- 1. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and efficacy of this compound in the treatment of ventricular dysrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol Hydrochloride: An In-Depth Technical Guide on its Electrophysiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol hydrochloride is a class Ia antiarrhythmic agent with a significant profile of electrophysiological effects on cardiac tissue. This technical guide provides a comprehensive overview of its mechanism of action, detailing its impact on ion channels, action potentials, and cardiac conduction. The information is presented to facilitate further research and drug development efforts in the field of cardiology.
Core Electrophysiological Effects of this compound
Pirmenol exerts its antiarrhythmic effects primarily by modulating the electrical activity of cardiomyocytes. Its principal actions include the blockade of sodium and potassium channels, leading to alterations in the cardiac action potential and conduction velocity.
Impact on Cardiac Action Potential
Pirmenol prolongs the action potential duration (APD) in various cardiac tissues, a hallmark of Class Ia antiarrhythmic drugs.[1] This effect is dose-dependent.[2] At lower concentrations (3 and 10 microM), pirmenol prolongs the APD, while at higher concentrations (greater than 0.1 mM), it can shorten the APD.[2] In canine Purkinje fibers, pirmenol at concentrations greater than or equal to 1 x 10-5 M significantly prolongs the action potential duration at full repolarization.[3]
Modulation of Ion Channels
The primary mechanism underlying pirmenol's effects on the action potential is its interaction with key cardiac ion channels.
Sodium Channel Blockade: Pirmenol blocks sodium channels in a use-dependent manner, meaning its effect is more pronounced at higher heart rates.[2][4] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential.[1][2] The resting block of Vmax in guinea-pig ventricular myocardium is 9.48 +/- 3.12% at 10 microM and 20.36 +/- 3.61% at 30 microM.[2] The recovery from this block is slow, with a time constant of 6.7 seconds in rabbit Purkinje fibers.[4]
Potassium Channel Blockade: Pirmenol also demonstrates significant potassium channel blocking activity. It inhibits the transient outward potassium current (Ito) in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 18 microM in rabbit atrial myocytes.[1] This inhibition of Ito is a primary contributor to the prolongation of the action potential duration in atrial myocytes.[1] Furthermore, pirmenol effectively suppresses acetylcholine- and adenosine-induced potassium currents, with IC50 values of about 1 microM and 8 microM, respectively.[1] It also causes a strong depression of the delayed rectifying potassium current (Ix) with a dissociation constant (KD) of 1 µmol/l in rabbit Purkinje fibres.[4]
Calcium Channel Effects: The effect of pirmenol on calcium channels is less pronounced. At a concentration of 30 microM, it decreases the voltage-dependent L-type Ca2+ current by about 20% in rabbit atrial myocytes.[1] Some studies suggest that pirmenol does not significantly block calcium channels, as it has no negative inotropic action and does not alter the relationship between contractile force and extracellular calcium concentration.[1]
Effects on Cardiac Conduction and Refractoriness
Pirmenol's ion channel blocking properties translate into significant effects on cardiac conduction and refractoriness.
Conduction: Pirmenol slows conduction velocity in cardiac tissue.[2] In guinea-pig ventricular myocardium, the resting block of conduction velocity is 2.87 +/- 1.52% at 10 microM and 6.58 +/- 2.09% at 30 microM.[2] Clinically, intravenous pirmenol has been shown to significantly prolong the QRS interval.[5] It also increases the HV interval, indicating a slowing of conduction through the His-Purkinje system.[5][6]
Refractoriness: The drug prolongs the effective refractory period (ERP) in both atrial and ventricular tissues.[3][6] This effect contributes to its antiarrhythmic efficacy by preventing the initiation and propagation of re-entrant arrhythmias.
Quantitative Data Summary
The following tables summarize the key quantitative electrophysiological effects of this compound across various experimental models.
| Parameter | Tissue/Cell Type | Species | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Atrial Myocytes | Rabbit | 2-30 µM | Prolonged (concentration-dependent) | [1] |
| Purkinje Fibers | Canine | ≥ 1 x 10-5 M | Prolonged (at full repolarization) | [3] | |
| Ventricular Myocardium | Guinea-Pig | 3 and 10 µM | Prolonged | [2] | |
| Ventricular Myocardium | Guinea-Pig | > 0.1 mM | Shortened | [2] | |
| Maximum Upstroke Velocity (Vmax) | Ventricular Myocardium | Guinea-Pig | 10 µM | 9.48 ± 3.12% resting block | [2] |
| Ventricular Myocardium | Guinea-Pig | 30 µM | 20.36 ± 3.61% resting block | [2] | |
| Conduction Velocity | Ventricular Myocardium | Guinea-Pig | 10 µM | 2.87 ± 1.52% resting block | [2] |
| Ventricular Myocardium | Guinea-Pig | 30 µM | 6.58 ± 2.09% resting block | [2] | |
| QRS Interval | Human | - | Intravenous | Significantly prolonged | [5] |
| HV Interval | Human | - | Intravenous | Increased | [5][6] |
| Effective Refractory Period (ERP) | Atrial & Ventricular Tissue | - | - | Prolonged | [3][6] |
| Ion Current | Tissue/Cell Type | Species | IC50 / KD | Reference |
| Transient Outward K+ Current (Ito) | Atrial Myocytes | Rabbit | ~18 µM (IC50) | [1] |
| Acetylcholine-induced K+ Current | Atrial Myocytes | Guinea-Pig | ~1 µM (IC50) | [1] |
| Adenosine-induced K+ Current | Atrial Myocytes | Guinea-Pig | ~8 µM (IC50) | [1] |
| Delayed Rectifying K+ Current (Ix) | Purkinje Fibers | Rabbit | 1 µmol/l (KD) | [4] |
| L-type Ca2+ Current | Atrial Myocytes | Rabbit | ~20% decrease at 30 µM | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the electrophysiological data.
Whole-Cell Patch Clamp Technique
This technique was utilized to investigate the effects of pirmenol on single atrial myocytes.[1]
-
Cell Isolation: Single atrial myocytes were obtained from rabbit and guinea-pig hearts.
-
Recording Configuration: The whole-cell clamp technique was employed.
-
Current Clamp Mode: Used to measure action potentials. Pirmenol (2-30 microM) was applied to assess its effect on action potential duration.
-
Voltage Clamp Mode: Used to measure specific ion currents.
-
Transient Outward Current (Ito): Pirmenol (1-1000 microM) was applied to determine the concentration-dependent inhibition.
-
Acetylcholine- and Adenosine-induced K+ Currents: These currents were induced in guinea-pig atrial myocytes, and the inhibitory effect of pirmenol was quantified.
-
L-type Ca2+ Current: The effect of pirmenol (30 microM) on this current was assessed.
-
Microelectrode Technique
Standard microelectrode techniques were used to study the effects of pirmenol on multicellular preparations like isolated papillary muscles and Purkinje fibers.[2][3][4]
-
Tissue Preparation: Isolated papillary muscles from guinea-pig hearts or Purkinje fibers from canine or rabbit hearts were used.
-
Recording: Glass microelectrodes were inserted into the cardiac cells to record intracellular action potentials.
-
Parameters Measured:
-
Maximum rate of depolarization (Vmax)
-
Overshoot potential
-
Action potential duration at various levels of repolarization
-
Conduction velocity (by recording from two separate points along the tissue)
-
-
Stimulation: Tissues were stimulated at various frequencies to assess use-dependent effects.
In Vivo Electrophysiology Studies in Humans
Comprehensive intracardiac electrophysiologic evaluations were performed in patients with ventricular tachycardia.[5]
-
Catheter Placement: Multiple electrode catheters were inserted and positioned in the heart.
-
Baseline Measurements: Electrocardiographic and electrophysiologic parameters were assessed in the drug-free state.
-
Drug Administration: Intravenous pirmenol (mean dose 195 +/- 46 mg) was administered.
-
Programmed Ventricular Stimulation: This was initiated at least 30 minutes after the start of the pirmenol infusion to assess the inducibility of ventricular tachycardia. The protocol typically involves delivering a train of paced beats followed by one or more premature extrastimuli at varying coupling intervals.
-
Parameters Measured:
-
Sinus cycle length
-
PR, QRS, QT, QTc, and JT intervals
-
HV interval
-
Sinus node recovery time
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.
Caption: Mechanism of action of this compound on cardiac ion channels.
References
- 1. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use-dependent effects of pirmenol on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrocardiographic and electrophysiologic effects of pirmenol in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. This compound (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pirmenol Hydrochloride for Atrial Fibrillation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirmenol hydrochloride is a Class Ia antiarrhythmic agent that has demonstrated efficacy in the management of atrial fibrillation (AF). This technical guide provides an in-depth overview of pirmenol's core pharmacology, preclinical and clinical research findings, and detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and investigation of antiarrhythmic therapies. It summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction
Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. Pharmacological intervention remains a cornerstone of AF management. This compound, a pyridine methanol derivative, emerged as a promising antiarrhythmic agent with a pharmacological profile similar to other Class Ia drugs like quinidine and disopyramide. Its primary mechanism of action involves the blockade of cardiac ion channels, leading to modifications in the electrophysiological properties of atrial myocytes. This guide delves into the technical details of pirmenol research to aid in the ongoing development and understanding of antiarrhythmic compounds.
Mechanism of Action and Electrophysiology
Pirmenol is classified as a Class Ia antiarrhythmic agent, signifying its primary effect on the fast sodium channels (INa) and its ability to prolong the action potential duration (APD).[1] Its anti-fibrillatory effects in the atria are a direct consequence of its interaction with multiple ion channels.
Ion Channel Blockade
Pirmenol exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels. Its primary actions include:
-
Sodium Channel (INa) Blockade: As a Class Ia agent, pirmenol blocks the fast inward sodium current in a use-dependent manner. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria. Pirmenol's block of sodium channels has been shown to have a recovery time constant of 6.7 seconds at a holding potential of -105 mV in rabbit Purkinje fibers.[2]
-
Potassium Channel Blockade: Pirmenol blocks several potassium currents, which contributes to the prolongation of the action potential duration and the effective refractory period (ERP) in atrial tissue.
-
Transient Outward Potassium Current (Ito): Pirmenol inhibits Ito in a concentration-dependent manner.[3]
-
Delayed Rectifier Potassium Current (IK): Studies have shown a strong depression of the delayed rectifying current Ix.[2]
-
Acetylcholine-activated Potassium Current (IK,ACh): Pirmenol effectively suppresses this current, which is particularly relevant in vagally-mediated atrial fibrillation.[3]
-
-
Calcium Channel (ICa,L) Blockade: Pirmenol has a modest inhibitory effect on the L-type calcium current, which may contribute to its overall electrophysiological profile.[3]
Electrophysiological Effects
The combined effects of ion channel blockade translate to the following key electrophysiological changes in atrial tissue:
-
Prolongation of Action Potential Duration (APD): By blocking repolarizing potassium currents, pirmenol prolongs the duration of the atrial action potential. This effect is concentration-dependent.[3]
-
Increased Effective Refractory Period (ERP): The prolongation of the APD leads to an increase in the atrial effective refractory period. In clinical studies, intravenous pirmenol at a plasma concentration of 2.29 ± 0.75 µg/ml increased the atrial ERP by 20 ± 14%.[4]
-
Decreased Conduction Velocity: The blockade of sodium channels slows the propagation of the electrical impulse through the atrial tissue.
-
Suppression of Automaticity: Pirmenol has been shown to depress both fast and slow response automaticity in preclinical models.[5]
These electrophysiological alterations collectively contribute to the termination of re-entrant circuits that sustain atrial fibrillation and prevent its re-initiation.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Ion Channel Inhibition Data
| Ion Current | Species/Cell Type | IC50 / KD | Reference(s) |
| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | ~18 µM | [3] |
| Acetylcholine-activated K+ Current (IK,ACh) | Guinea-Pig Atrial Myocytes | ~1 µM | [3] |
| Adenosine-induced K+ Current | Guinea-Pig Atrial Myocytes | ~8 µM | [3] |
| Delayed Rectifier K+ Current (Ix) | Rabbit Purkinje Fibers | KD = 1 µmol/l | [2] |
Table 2: Clinical Efficacy in Paroxysmal Atrial Fibrillation (Intravenous Administration)
| Study | N (Pirmenol/Placebo) | Dosing | Conversion Rate (Pirmenol) | Conversion Rate (Placebo) | Time to Conversion | Reference(s) |
| Toivonen et al. (1986) | 20 / 20 | 50-100 mg IV | 60% (12/20) | 15% (3/20) | 2-16 minutes | [6][7][8] |
| Toivonen et al. (1987) | 20 / 20 | 50 or 100 mg IV | 60% (12/20) | 15% (3/20) within 1 hour | 2-16 minutes | [1][9] |
Table 3: Clinical Efficacy in Paroxysmal Atrial Fibrillation (Oral Administration)
| Study | N | Dosing | Conversion Rate | Reference(s) |
| Sadanaga et al. (1996) | 9 | 200 mg single oral dose | 44% (4/9) | [10] |
Table 4: Electrophysiological Effects in Humans (Intravenous Administration)
| Parameter | Change with Pirmenol | Plasma Concentration | Reference(s) |
| Atrial Effective Refractory Period (ERP) | ↑ 20 ± 14% | 2.29 ± 0.75 µg/ml | [4] |
| Ventricular Effective Refractory Period (ERP) | ↑ 7 ± 8% | 2.29 ± 0.75 µg/ml | [4] |
| QRS Interval | ↑ 14 ± 12% | 2.29 ± 0.75 µg/ml | [4] |
| QTc Interval | ↑ 13 ± 12% | 2.29 ± 0.75 µg/ml | [4] |
| HV Interval | ↑ 22 ± 28% | 2.29 ± 0.75 µg/ml | [4] |
Table 5: Pharmacokinetic Parameters of Pirmenol
| Parameter | Value | Species | Route | Reference(s) |
| Elimination Half-life | 6-9 hours | Human | IV | |
| Elimination Half-life | 9.3 ± 3.0 hours | Human | Oral | |
| Oral Bioavailability | 87% | Human | Oral | |
| Plasma Protein Binding | 83% - 90% | Human | - | |
| Time to Peak Plasma Concentration | 1 - 1.5 hours | Human | Oral |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of pirmenol.
Preclinical In Vitro Electrophysiology
-
Objective: To measure the effects of pirmenol on specific ion currents (e.g., Ito, IK,ACh, ICa,L) and action potentials in isolated atrial cardiomyocytes.
-
Cell Preparation: Single atrial myocytes are enzymatically isolated from rabbit or guinea-pig hearts.
-
Recording: The whole-cell configuration of the patch-clamp technique is used. Pipettes are filled with an appropriate intracellular solution, and the cells are bathed in an extracellular solution.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ion currents. For example, to measure Ito, the cell may be held at a depolarized potential to inactivate sodium and calcium channels before applying a test pulse.
-
Current-Clamp Protocols: Action potentials are elicited by injecting a brief depolarizing current pulse. Parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90) are measured.
-
Data Analysis: The effects of different concentrations of pirmenol on current amplitude, kinetics, and action potential parameters are analyzed to determine IC50 values and other electrophysiological properties.
-
Objective: To assess the effects of pirmenol on action potential characteristics in multicellular cardiac preparations.
-
Preparation: Purkinje fibers are dissected from rabbit hearts and superfused with Tyrode's solution.
-
Recording: Intracellular action potentials are recorded using glass microelectrodes filled with KCl.
-
Stimulation: The preparations are stimulated at a constant frequency.
-
Measurements: Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD are measured before and after the application of pirmenol.
Preclinical In Vivo Animal Models
-
Objective: To evaluate the antiarrhythmic efficacy of pirmenol in a model of post-myocardial infarction arrhythmias, which can include atrial arrhythmias.
-
Procedure: The left anterior descending coronary artery is ligated in dogs to induce a myocardial infarction. This model is known to develop spontaneous ventricular and sometimes atrial arrhythmias.
-
Drug Administration: Pirmenol is administered intravenously or orally.
-
Monitoring: Continuous ECG monitoring is used to assess the frequency and duration of arrhythmias.
-
Endpoints: The primary endpoints are the suppression of arrhythmias and the restoration of normal sinus rhythm.[3][5]
Clinical Trial Design for Paroxysmal Atrial Fibrillation
-
Objective: To evaluate the efficacy and safety of pirmenol for the conversion of paroxysmal AF to sinus rhythm.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients presenting with symptomatic paroxysmal AF of recent onset. Patients with significant structural heart disease or sinus node dysfunction are typically excluded.
-
Intervention:
-
Intravenous: A bolus of pirmenol (e.g., 50-100 mg) is administered intravenously.
-
Oral: A single oral dose of pirmenol (e.g., 200 mg) is administered.
-
-
Control: Placebo (e.g., saline for IV studies).
-
Primary Endpoint: Conversion of AF to sinus rhythm within a specified timeframe (e.g., 1 hour for IV, longer for oral).
-
Secondary Endpoints: Time to conversion, safety and tolerability (e.g., incidence of adverse events, hemodynamic changes).
-
Monitoring: Continuous ECG monitoring is essential to document the time of conversion and to monitor for any proarrhythmic effects.[1][6][7][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to pirmenol research.
Signaling Pathway of Pirmenol in Atrial Myocytes
Caption: Mechanism of action of pirmenol in atrial myocytes.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiological studies of pirmenol.
Clinical Trial Workflow for Atrial Fibrillation Conversion
Caption: Workflow for a clinical trial of pirmenol in atrial fibrillation.
Safety and Tolerability
In clinical trials, pirmenol has been generally well-tolerated. The most common side effects are mild and transient. In a study of intravenous pirmenol for paroxysmal atrial fibrillation, no sinus arrest, atrioventricular conduction disturbance, or significant hypotension was observed.[1][9] A nodal escape rhythm during sinus slowing was reported in one patient.[1][9] Some studies have noted a slight increase in the ventricular rate in patients who did not convert to sinus rhythm.[6][8] As with other Class I antiarrhythmic agents, there is a potential for proarrhythmic effects, although this has been reported to be infrequent. Careful patient selection and monitoring are crucial, especially in individuals with underlying structural heart disease or conduction abnormalities.
Conclusion
This compound is a Class Ia antiarrhythmic agent with a well-characterized mechanism of action involving the blockade of multiple cardiac ion channels. Preclinical and clinical studies have demonstrated its efficacy in converting atrial fibrillation to sinus rhythm and suppressing atrial arrhythmias. This technical guide has provided a comprehensive overview of the available data, including quantitative measures of its electrophysiological effects, detailed experimental protocols, and a summary of its clinical utility and safety profile. The information presented herein should serve as a valuable resource for researchers and drug development professionals working to advance the treatment of atrial fibrillation. Further research to delineate the precise molecular interactions of pirmenol with its target ion channels and to explore its efficacy in different subtypes of atrial fibrillation is warranted.
References
- 1. Conversion of paroxysmal atrial fibrillation to sinus rhythm by intravenous pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirmenol: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic plasma concentrations of pirmenol on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of paroxysmal atrial fibrillation to sinus rhythm by intravenous pirmenol. A placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of paroxysmal atrial fibrillation to sinus rhythm by intravenous pirmenol. A placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirfenidone prevents the development of a vulnerable substrate for atrial fibrillation in a canine model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Pirmenol Hydrochloride: A Deep Dive into its Preclinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Pirmenol hydrochloride, a novel pyridinemethanol derivative, has demonstrated significant potential as a Class I antiarrhythmic agent. Extensive preclinical investigations have elucidated its electrophysiological mechanisms, pharmacodynamic effects, pharmacokinetic profile, and toxicological characteristics. This technical guide provides a comprehensive overview of the core preclinical pharmacology of pirmenol, presenting key quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways and workflows to support further research and development.
Electrophysiological and Antiarrhythmic Effects
Pirmenol exerts its antiarrhythmic effects primarily through the blockade of cardiac sodium and potassium channels. This dual action leads to a depression of the maximum rate of depolarization (Vmax) of the action potential and a prolongation of the action potential duration (APD). These effects are observed across various cardiac tissues, including the atrium, Purkinje fibers, and ventricular muscle.
In Vitro Electrophysiology
In vitro studies using isolated cardiac preparations and single-cell patch-clamp techniques have been instrumental in defining pirmenol's mechanism of action.
Key Electrophysiological Effects of this compound
| Parameter | Species/Tissue | Concentration | Effect | Reference |
| Maximum Rate of Depolarization (Vmax) | Guinea Pig Ventricular Myocardium | 10 µM | 9.48 ± 3.12% resting block | |
| Maximum Rate of Depolarization (Vmax) | Guinea Pig Ventricular Myocardium | 30 µM | 20.36 ± 3.61% resting block | |
| Action Potential Duration (APD) | Rabbit Atrial Myocytes | 2-30 µM | Concentration-dependent prolongation | |
| Transient Outward Current (Ito) | Rabbit Atrial Myocytes | ~18 µM (IC50) | Inhibition | |
| Acetylcholine-induced K+ Current | Guinea Pig Atrial Myocytes | ~1 µM (IC50) | Inhibition | |
| Adenosine-induced K+ Current | Guinea Pig Atrial Myocytes | ~8 µM (IC50) | Inhibition | |
| Muscarinic Acetylcholine Receptor-operated K+ Current (IK.ACh) | Not Specified | 0.1 µM (IC50) | Inhibition | |
| Delayed Rectifying K+ Current (ix) | Rabbit Purkinje Fibers | 1 µM (KD) | Strong depression | |
| Slow Inward Current (Isi) | Rabbit Sinoatrial Node Cells | ≥ 1 µM | Decrease | |
| Time-dependent Potassium Outward Current (IK) | Rabbit Sinoatrial Node Cells | ≥ 1 µM | Decrease |
Experimental Protocol: Whole-Cell Patch Clamp in Single Atrial Myocytes
A common methodology to assess the electrophysiological effects of pirmenol involves the whole-cell patch-clamp technique on single atrial myocytes isolated from rabbit and guinea-pig hearts.
-
Cell Isolation: Atrial myocytes are enzymatically dissociated from the hearts.
-
Recording: A glass micropipette with a tip diameter of ~1-2 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.
-
Voltage and Current Clamp: The membrane potential is controlled (voltage clamp) to study specific ion currents, or the current is injected to measure changes in the action potential (current clamp).
-
Drug Application: this compound at various concentrations is applied to the bath solution perfusing the myocyte.
-
Data Acquisition and Analysis: Changes in action potential duration, ion channel currents (e.g., Ito, IK.ACh), and other electrophysiological parameters are recorded and analyzed to determine the drug's effects and calculate values like IC50.
Pirmenol Hydrochloride: A Comprehensive Analysis of its Molecular Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pirmenol hydrochloride is a Class Ia antiarrhythmic agent with a complex pharmacological profile, exerting its therapeutic effects through the modulation of multiple cardiac ion channels and receptors. This technical guide provides a detailed overview of the molecular targets of pirmenol, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic compounds and cardiovascular pharmacology.
Quantitative Analysis of this compound's Molecular Interactions
The affinity and potency of this compound for its various molecular targets have been characterized using a range of electrophysiological and biochemical assays. The following tables summarize the available quantitative data to facilitate a comparative analysis of its activity.
Table 1: Inhibitory Activity of this compound on Cardiac Potassium Channels
| Target Ion Channel | Animal Model/Cell Line | Method | Parameter | Value | Reference(s) |
| Acetylcholine-Activated Potassium Current (IK.ACh) | Guinea pig atrial cells | Whole-cell patch clamp | IC50 | 0.1 µM | [1][2] |
| Transient Outward Potassium Current (Ito) | Rabbit atrial myocytes | Whole-cell patch clamp | IC50 | ~18 µM | |
| Delayed Rectifying Potassium Current (ix) | Rabbit Purkinje fibers | Two-microelectrode voltage clamp | KD | 1 µM | [3] |
Table 2: Effects of this compound on Cardiac Sodium and Calcium Channels
| Target Ion Channel | Animal Model/Cell Line | Method | Parameter | Value/Effect | Reference(s) |
| Fast Sodium Current (INa) | Rabbit Purkinje fibers | Vmax measurement | Recovery time constant from block | 6.7 s (at -105 mV) | [3] |
| L-type Calcium Current (ICa,L) | Rabbit atrial myocytes | Whole-cell patch clamp | Inhibition at 30 µM | ~20% decrease | |
| Slow Inward Current (Isi) | Rabbit sinoatrial node cells | Not specified | Effect | Decrease |
Table 3: Receptor Binding Affinity of this compound
| Target Receptor | Ligand Interaction | Method | Parameter | Value/Effect | Reference(s) |
| Muscarinic Acetylcholine Receptor (mAChR) | Blockade | Functional Assay (IK.ACh inhibition) | IC50 | 0.1 µM | [1][2] |
Primary Molecular Targets and Mechanism of Action
This compound's antiarrhythmic properties stem from its interaction with several key cardiac ion channels and receptors.
Potassium Channel Modulation
A primary and potent action of pirmenol is the inhibition of the acetylcholine-activated potassium current (IK.ACh) with an IC50 of 0.1 µM.[1][2] This effect is mediated by the blockade of muscarinic acetylcholine receptors (mAChRs) .[1][2] By inhibiting this current, which is prominent in the atria, pirmenol can counteract the effects of vagal stimulation and suppress atrial arrhythmias like atrial fibrillation.
Pirmenol also inhibits the transient outward potassium current (Ito) with an IC50 of approximately 18 µM. This action contributes to the prolongation of the action potential duration (APD), a characteristic feature of Class Ia antiarrhythmics. Furthermore, pirmenol depresses the delayed rectifying potassium current (ix) with a KD of 1 µM, further contributing to APD prolongation.[3]
Sodium Channel Blockade
Consistent with its classification as a Class Ia agent, pirmenol blocks cardiac sodium channels (Nav1.5) . This is evidenced by a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential.[4] The recovery from this block is slow, with a time constant of 6.7 seconds, indicating a significant interaction with the channel.[3] This sodium channel blockade slows conduction velocity in cardiac tissue, which is a key mechanism for terminating re-entrant arrhythmias.
Calcium Channel Effects
Pirmenol also exhibits effects on L-type calcium channels (Cav1.2) . It has been shown to decrease the slow inward current (Isi), which is primarily carried by calcium ions. At a concentration of 30 µM, pirmenol reduces the L-type calcium current by approximately 20%. This calcium channel modulating activity may contribute to its overall antiarrhythmic profile.
Signaling Pathway
The following diagram illustrates the signaling pathway involved in the muscarinic receptor-mediated activation of the IK.ACh current and its inhibition by this compound.
Caption: Pirmenol's inhibition of the IK.ACh signaling pathway.
Experimental Methodologies
The characterization of this compound's molecular targets has relied on established and rigorous electrophysiological and biochemical techniques. Detailed, representative protocols for these key experiments are provided below.
Whole-Cell Patch Clamp Electrophysiology for IK.ACh Measurement
This protocol is representative of the methodology used to determine the IC50 of pirmenol for the acetylcholine-activated potassium current (IK.ACh) in isolated atrial myocytes.
1. Cell Preparation:
- Single atrial myocytes are enzymatically isolated from guinea pig hearts.
- Cells are stored in a high-potassium solution and allowed to adhere to a glass coverslip in a recording chamber on an inverted microscope.
2. Recording Solutions:
- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 0.1 GTP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
- Drug Application: this compound is dissolved in the external solution at various concentrations. Acetylcholine (e.g., 1 µM) is used to activate IK.ACh.
3. Electrophysiological Recording:
- Whole-cell patch clamp configuration is established using borosilicate glass pipettes with a resistance of 2-4 MΩ.
- The membrane potential is held at a holding potential of -50 mV.
- Voltage ramps (e.g., from -120 mV to +50 mV over 200 ms) are applied to elicit the current-voltage (I-V) relationship.
- IK.ACh is measured as the acetylcholine-induced outward current.
4. Data Analysis:
- The peak outward current at a specific voltage (e.g., 0 mV) is measured before and after the application of different concentrations of pirmenol in the presence of acetylcholine.
- The percentage of current inhibition is calculated for each concentration.
- The concentration-response data are fitted with a Hill equation to determine the IC50 value.
Cell_Prep [label="Cell Preparation\n(Isolated Atrial Myocytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Recording_Setup [label="Recording Setup\n(Inverted Microscope, Patch Clamp Rig)", fillcolor="#FBBC05", fontcolor="#202124"];
Patch_Pipette [label="Fabricate & Fill Patch Pipette\n(Internal Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Giga_Seal [label="Achieve Gigaohm Seal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Whole_Cell [label="Establish Whole-Cell Configuration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Voltage_Protocol [label="Apply Voltage-Clamp Protocol\n(Holding Potential, Voltage Ramps)", fillcolor="#FBBC05", fontcolor="#202124"];
ACh_Application [label="Apply Acetylcholine to Activate IK.ACh", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pirmenol_Application [label="Apply Increasing Concentrations of Pirmenol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Acquisition [label="Record Current Responses", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis\n(Measure Inhibition, Fit Curve, Determine IC50)", shape=invtrapezium, fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Prep -> Recording_Setup;
Patch_Pipette -> Recording_Setup;
Recording_Setup -> Giga_Seal;
Giga_Seal -> Whole_Cell;
Whole_Cell -> Voltage_Protocol;
Voltage_Protocol -> ACh_Application;
ACh_Application -> Pirmenol_Application;
Pirmenol_Application -> Data_Acquisition;
Data_Acquisition -> Data_Analysis;
}
Caption: A representative workflow for whole-cell patch clamp experiments.
Two-Microelectrode Voltage Clamp for Delayed Rectifier Potassium Current (ix) Measurement
This protocol is representative of the methodology used to study the effects of pirmenol on the delayed rectifier potassium current in multicellular preparations like cardiac Purkinje fibers.
1. Preparation:
- Canine cardiac Purkinje fibers are dissected and mounted in a recording chamber.
- The preparation is superfused with Tyrode's solution.
2. Recording Solutions:
- Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
- Drug Solution: this compound is added to the Tyrode's solution at the desired concentrations.
3. Electrophysiological Recording:
- Two sharp microelectrodes filled with 3 M KCl are impaled into the Purkinje fiber.
- One electrode measures the membrane potential, and the other injects current to clamp the voltage at desired levels.
- A voltage-clamp protocol is applied to isolate the delayed rectifier current (ix). This typically involves a depolarizing pulse from a holding potential to activate the current, followed by a repolarizing step to measure the tail current.
4. Data Analysis:
- The amplitude of the ix tail current is measured before and after the application of pirmenol.
- The dissociation constant (KD) is determined by analyzing the concentration-dependent block of the current.
Radioligand Binding Assay for Muscarinic Receptor Affinity
While a specific radioligand binding study for pirmenol is not detailed in the provided search results, a representative competitive binding assay protocol to determine its affinity for muscarinic receptors is described below.
1. Membrane Preparation:
- Cardiac tissue (e.g., atria) is homogenized in a buffer and centrifuged to isolate the cell membranes.
- The membrane pellet is resuspended to a specific protein concentration.
2. Binding Assay:
- Membrane preparations are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) at a concentration near its KD.
- Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
- Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of pirmenol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a multi-target antiarrhythmic agent with a well-defined profile of activity against several key cardiac ion channels and receptors. Its potent blockade of the acetylcholine-activated potassium current, coupled with its inhibitory effects on sodium and other potassium channels, underpins its efficacy as a Class Ia antiarrhythmic drug. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of cardiovascular pharmacology. A deeper understanding of its interactions with specific channel subtypes and downstream signaling pathways will be crucial for optimizing its therapeutic applications and minimizing potential off-target effects.
References
- 1. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Pirmenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of pirmenol hydrochloride, a Class Ia antiarrhythmic agent. The information is curated for professionals in pharmaceutical research and development, offering detailed experimental protocols and consolidated data for easy reference.
Physicochemical and Pharmacological Properties
This compound is a well-characterized compound with established antiarrhythmic properties. It primarily functions by blocking muscarinic acetylcholine receptors, which in turn inhibits the acetylcholine-activated potassium current (I_K.ACh) with an IC50 value of 0.1 μM.[1][2] This action, along with its effects on other cardiac ion channels, contributes to its efficacy in managing cardiac arrhythmias.[3][4][5][6]
| Property | Value | Reference |
| Molecular Formula | C22H31ClN2O | [7] |
| Molecular Weight | 374.95 g/mol | [1][7] |
| Appearance | White to yellow solid | [7] |
| Purity (LCMS) | 99.34% | [7] |
| Storage Conditions | 4°C, stored under nitrogen | [7] |
| Solubility | DMSO: 2 mg/mL, clear | [8] |
| IC50 (IK.ACh inhibition) | 0.1 μM | [1][2] |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported. Both methods involve multi-step reactions to construct the final molecule.
Synthesis Route 1: Grignard-based Approach
This route utilizes a Grignard reagent formed from 2-bromopyridine for the key carbon-carbon bond formation.
Experimental Protocol:
-
Protection of γ-chlorobutyrophenone (I): React γ-chlorobutyrophenone (I) with ethylene glycol (II) in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing benzene to form the corresponding ethylene ketal (III).
-
Nucleophilic Substitution: Condense the ethylene ketal (III) with cis-2,6-dimethylpiperidine (IV) using sodium metal with heating.
-
Deprotection: Hydrolyze the resulting product with concentrated hydrochloric acid to yield γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V).
-
Grignard Reaction: Prepare a Grignard reagent from 2-bromopyridine (VI) and magnesium in a suitable ether solvent (e.g., THF). React this Grignard reagent with compound (V) to yield pirmenol.
-
Salt Formation: Treat the crude pirmenol with hydrochloric acid to form this compound. Purify the final product by recrystallization.
Caption: Synthesis of this compound via Grignard Reaction.
Synthesis Route 2: Lithium-based Approach
This alternative route employs an organolithium reagent for the final coupling step.
Experimental Protocol:
-
Synthesis of 1-(3-hydroxypropyl)-2,6-cis-dimethylpiperidine (VIII): React cis-2,6-dimethylpiperidine (IV) with 3-bromopropanol (VII) in refluxing xylene to obtain compound (VIII).
-
Chlorination: Treat compound (VIII) with thionyl chloride (SOCl2) in refluxing benzene to convert the hydroxyl group to a chloride, yielding 1-(3-chloropropyl)-2,6-cis-dimethylpiperidine (IX).
-
Lithium-mediated Coupling: React 1-(3-chloropropyl)-2,6-cis-dimethylpiperidine (IX) with 2-benzoylpyridine (X) in the presence of lithium metal in tetrahydrofuran (THF) to form pirmenol.
-
Salt Formation: Convert the resulting pirmenol to its hydrochloride salt by treatment with hydrochloric acid, followed by purification.
Caption: Synthesis of this compound via Lithium-mediated Coupling.
Characterization of this compound
A battery of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized this compound.
| Technique | Expected Outcome |
| Appearance | White to yellow solid |
| 1H NMR Spectrum | Consistent with the chemical structure of this compound |
| Liquid Chromatography-Mass Spectrometry (LCMS) | Consistent with the molecular weight and structure |
| Purity by HPLC | ≥98% |
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 25 cm x 0.4 mm).
-
Mobile Phase: 0.01 M K2HPO4 (pH 2.4)-acetonitrile (94:6, v/v).
-
Flow Rate: 2 ml/min.
-
Detection: UV at 210 nm.
-
Internal Standard: Chlorodisopyramide can be used for quantitative analysis in serum.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A proton (1H) NMR spectrum should be acquired. The chemical shifts, splitting patterns, and integration values must correspond to the protons in the this compound structure.
-
-
Liquid Chromatography-Mass Spectrometry (LCMS):
-
LCMS analysis should be performed to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of pirmenol.
-
Mechanism of Action: Signaling Pathway
This compound exerts its antiarrhythmic effect primarily through the modulation of cardiac ion channels. The key signaling pathway involves the blockade of muscarinic acetylcholine receptors (mAChR), which leads to the inhibition of the acetylcholine-activated potassium current (I_K.ACh). This action prolongs the action potential duration in atrial and Purkinje fibers. Additionally, as a Class Ia antiarrhythmic agent, it is expected to exhibit inhibitory effects on sodium channels. Pirmenol has also been shown to decrease the slow inward calcium current (ICa) and the time-dependent potassium outward current (IK).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Preclinical pharmacology of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pirmenol ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pirmenol determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol Hydrochloride's Engagement with Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potassium channel blocking activity of pirmenol hydrochloride, a class Ia antiarrhythmic agent. The information is compiled from various electrophysiological studies to offer a comprehensive resource for researchers and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to elucidate the core mechanism of pirmenol's action on cardiac potassium channels.
Quantitative Analysis of Pirmenol's Potassium Channel Blocking Activity
This compound exhibits a distinct profile of interaction with various cardiac potassium channels. The following tables summarize the quantitative data from several key studies, providing a comparative overview of its potency and selectivity.
Table 1: Inhibitory Effects of Pirmenol on Voltage-Gated Potassium Currents
| Potassium Current | Preparation | Technique | Key Parameter | Value | Reference(s) |
| Delayed Rectifying Current (Ix) | Rabbit Purkinje fibers | Two-microelectrode voltage clamp | KD | 1 µmol/L | [1] |
| Transient Outward Current (Ito) | Rabbit atrial myocytes | Whole-cell patch clamp | IC50 | ~18 µM | [2] |
Table 2: Inhibitory Effects of Pirmenol on Ligand-Gated Potassium Currents
| Potassium Current | Agonist | Preparation | Technique | Key Parameter | Value | Reference(s) |
| Acetylcholine-induced K+ current | Acetylcholine | Guinea-pig atrial myocytes | Whole-cell patch clamp | IC50 | ~1 µM | [2] |
| Adenosine-induced K+ current | Adenosine | Guinea-pig atrial myocytes | Whole-cell patch clamp | IC50 | ~8 µM | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have characterized the potassium channel blocking activity of pirmenol.
Two-Microelectrode Voltage Clamp in Rabbit Purkinje Fibers
This technique was utilized to investigate the effects of pirmenol on the delayed rectifying potassium current (Ix) in multicellular cardiac preparations.[1]
-
Preparation: Isolated Purkinje fibers were obtained from rabbit hearts.
-
Electrophysiological Recording: The standard two-microelectrode voltage clamp technique was employed. This method involves impaling a single cardiac cell with two microelectrodes. One electrode measures the membrane potential, while the other injects the necessary current to "clamp" the membrane potential at a desired level.
-
Protocol for Measuring Delayed Rectifying Current (Ix): While specific voltage protocols from the study are not detailed in the available literature, a general approach to isolate Ix (which is a composite of IKr and IKs) involves a series of depolarizing voltage steps from a holding potential to activate the channels, followed by repolarization to measure the tail currents. The contribution of other currents is minimized through the use of specific channel blockers and ionic substitution in the superfusion solution.
-
Data Analysis: The effect of pirmenol on Ix was quantified by measuring the reduction in current amplitude at various concentrations to determine the dissociation constant (KD).[1]
Whole-Cell Patch Clamp in Single Atrial Myocytes
The whole-cell patch-clamp technique was instrumental in characterizing pirmenol's effects on the transient outward current (Ito) and ligand-gated potassium currents in isolated cardiac myocytes.[2]
-
Cell Isolation: Single atrial myocytes were enzymatically isolated from rabbit and guinea-pig hearts.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was used. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical and molecular access to the cell's interior.
-
Protocol for Measuring Transient Outward Current (Ito): To isolate Ito, cells were typically held at a negative holding potential (e.g., -80 mV) to ensure the channels are in a resting state. A brief prepulse to a more depolarized potential (e.g., -40 mV) is often used to inactivate sodium channels, followed by a series of depolarizing test pulses to elicit Ito. The current is measured as the peak outward current that rapidly inactivates.
-
Protocol for Measuring Ligand-Gated K+ Currents: The acetylcholine- and adenosine-induced potassium currents were activated by applying these agonists to the extracellular solution. The pirmenol-induced block was assessed by measuring the current amplitude in the presence and absence of the drug.
-
Data Analysis: Concentration-response curves were generated to calculate the IC50 values for pirmenol's block of Ito and the agonist-induced potassium currents.[2]
Visualizations of Pathways and Workflows
Signaling Pathway of Acetylcholine-Induced Potassium Current Inhibition by Pirmenol
The following diagram illustrates the signaling cascade leading to the activation of the acetylcholine-induced potassium current (IKACh) and the inhibitory action of pirmenol.
Caption: Signaling pathway of pirmenol's inhibition of the acetylcholine-activated K+ current.
Experimental Workflow for Whole-Cell Patch Clamp
The following diagram outlines the typical workflow for investigating the effect of pirmenol on ion currents using the whole-cell patch-clamp technique.
References
- 1. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pirmenol Hydrochloride: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirmenol hydrochloride is a Class Ia antiarrhythmic agent with a well-documented profile of action on various cardiac ion channels. These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the electrophysiological and pharmacological properties of this compound. Detailed methodologies for key assays, including patch-clamp electrophysiology for ion channel analysis, action potential recordings in isolated cardiomyocytes, and competitive radioligand binding assays, are presented. Furthermore, quantitative data on the inhibitory effects of pirmenol on specific ion channels and its binding affinity to muscarinic receptors are summarized for easy reference. Diagrams illustrating its mechanism of action and experimental workflows are also included to facilitate a deeper understanding of its in vitro pharmacology.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects by blocking cardiac sodium and potassium channels. As a Class Ia antiarrhythmic drug, it moderately depresses the phase 0 depolarization of the cardiac action potential by blocking fast sodium channels in a use-dependent manner. Additionally, pirmenol prolongs the action potential duration (APD) by inhibiting several potassium channel currents, including the delayed rectifier potassium current. It also exhibits antagonistic activity at muscarinic M2 receptors, which can contribute to its overall electrophysiological profile.
Signaling Pathway and Drug Interaction Diagram
Application Note: High-Performance Liquid Chromatography for the Quantification of Pirmenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Pirmenol hydrochloride. The described method is applicable for the analysis of this compound in bulk drug substance and can be adapted for formulated pharmaceutical products. The protocol employs a reversed-phase C18 column with UV detection, ensuring high sensitivity and specificity. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.
Introduction
Pirmenol is an anti-arrhythmic agent, and its accurate quantification is crucial for quality control in drug manufacturing and for pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This document outlines a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The key chromatographic parameters are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 25 cm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.01 M K2HPO4 (pH adjusted to 2.4 with phosphoric acid) : Acetonitrile (94:6, v/v)[2] |
| Flow Rate | 2.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[2] |
| Internal Standard | Chlorodisopyramide[2] |
Reagents and Solutions
-
This compound reference standard
-
Chlorodisopyramide (internal standard)
-
Potassium phosphate monobasic (KH2PO4)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Methylene chloride[2]
-
Deionized water
Preparation of Standard Solutions
Stock Standard Solution of this compound (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-30 µg/mL).[1]
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Chlorodisopyramide into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Sample Preparation
For Bulk Drug Substance: Accurately weigh a quantity of this compound powder, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.
For Serum Samples: A method for the determination of pirmenol in serum involves extraction of pirmenol and chlorodisopyramide (internal standard) from serum at an alkaline pH using methylene chloride.[2] The organic extract is then analyzed using high-performance liquid chromatography.[2]
Method Validation Parameters (Illustrative)
Method validation should be performed according to ICH guidelines. Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Illustrative Acceptance Criteria
| Parameter | Illustrative Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% |
| Specificity | No interference from excipients or degradation products |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and flow rate |
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification by HPLC.
Data Analysis and Reporting
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the peak area of the internal standard and using the calibration curve generated from the working standard solutions. The results should be reported clearly, including the mean concentration, standard deviation, and relative standard deviation for replicate injections.
Conclusion
The HPLC method described in this application note is a reliable and accurate technique for the quantification of this compound. The provided protocol and validation guidelines will assist researchers, scientists, and drug development professionals in implementing this method for quality control and research purposes. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
Pirmenol Hydrochloride Administration in Rabbit Cardiac Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of pirmenol hydrochloride on isolated rabbit cardiac preparations. The accompanying detailed protocols offer standardized methods for investigating the compound's mechanism of action and its impact on cardiac ion channels and action potentials.
Pirmenol is a Class Ia antiarrhythmic agent that exerts its effects by modulating various ion channels in cardiac myocytes.[1][2] Understanding its precise interactions with these channels is crucial for both basic cardiovascular research and the development of novel antiarrhythmic therapies. The rabbit heart is a well-established model for these studies due to its electrophysiological similarities to the human heart.[3]
Electrophysiological Effects of this compound
This compound has been shown to modulate the cardiac action potential in a concentration- and tissue-dependent manner. Its primary effects include a reduction in the maximum upstroke velocity (Vmax) and a prolongation of the action potential duration (APD).[2][4][5] These effects are attributed to its blockade of sodium and potassium channels, respectively.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in various rabbit cardiac preparations.
Table 1: Effect of Pirmenol on Action Potential Parameters in Rabbit Atrial and Purkinje Fibers
| Tissue | Pirmenol Concentration (µM) | Change in Vmax | Change in APD90 | Reference |
| Atrial Muscle | 1 | Depressed | Prolonged | [4] |
| Purkinje Fibers | 1 | Depressed | Prolonged | [4] |
| Purkinje Fibers | 0.5 - 5 | Not specified | Marked Prolongation | [1] |
| Purkinje Fibers | ≥ 10 | Depressed (use-dependent) | Diminished | [1] |
Vmax: Maximum upstroke velocity of the action potential. APD90: Action potential duration at 90% repolarization.
Table 2: Effect of Pirmenol on Sinoatrial Node and Ventricular Myocytes
| Tissue/Cell Type | Pirmenol Concentration (µM) | Key Electrophysiological Effects | Reference |
| Sinoatrial Node | 1 | Decreased heart rate, decreased rate of diastolic depolarization, increased APD at half-amplitude. | [3] |
| Sinoatrial Node | 5 | Suppressed sinus node automaticity by depressing slow diastolic depolarization. | [4] |
| Sinoatrial Node | ≥ 10 | Decreased Vmax and action potential amplitude. | [3] |
| Ventricular Myocytes | 5 | Depressed the early part of the plateau and lengthened final repolarization. | [4] |
Table 3: Effect of Pirmenol on Cardiac Ion Currents in Rabbit Preparations
| Ion Current | Pirmenol Concentration | Effect | Reference |
| Calcium Current (I_Ca) | 5 µM | Depression | [4] |
| Delayed Outward K+ Current (I_K) | 5 µM | Depression | [4] |
| Delayed Rectifying K+ Current (I_x) | KD ~1 µmol/l | Strong Depression | [1] |
| Fast Sodium Current (I_Na) | Not specified | Blockade (recovery time constant of 6.7 s at -105 mV) | [1] |
| Slow Inward Current (I_si) | Not specified | Decreased | [3] |
| Time-dependent K+ Outward Current (I_K) | Not specified | Decreased | [3] |
| Transient Inward Current | 1-5 µM | Changed amplitude and appearance | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on rabbit cardiac preparations.
Protocol 1: Microelectrode Recording in Isolated Rabbit Cardiac Tissues (Atria, Ventricle, Purkinje Fibers)
This protocol describes the measurement of action potentials in multicellular cardiac preparations.
1. Tissue Preparation:
-
Euthanize a New Zealand white rabbit (2-3 kg) via an approved method.
-
Rapidly excise the heart and place it in chilled, oxygenated Tyrode's solution.
-
Dissect the desired cardiac tissue (e.g., right atrial appendage, ventricular papillary muscle, or free-running Purkinje fibers) in a dissecting dish containing cold Tyrode's solution.
-
Mount the preparation in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
2. Tyrode's Solution Composition:
-
NaCl: 137 mM
-
KCl: 4.0 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1.0 mM
-
NaH2PO4: 0.4 mM
-
NaHCO3: 12.0 mM
-
Glucose: 5.5 mM
-
Gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
3. Electrophysiological Recording:
-
Impale the cardiac cells with glass microelectrodes filled with 3 M KCl (tip resistance: 10-20 MΩ).
-
Connect the microelectrode to a high-input impedance amplifier.
-
Stimulate the preparation using bipolar silver electrodes with square pulses of 1-2 ms duration and an amplitude slightly above the threshold.
-
Record transmembrane action potentials and electronically differentiate the upstroke to obtain Vmax.
-
Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.
4. Pirmenol Administration:
-
Prepare stock solutions of this compound in distilled water.
-
Add pirmenol to the superfusing Tyrode's solution to achieve the desired final concentrations.
-
Record data after a steady-state effect is reached at each concentration.
Protocol 2: Whole-Cell Patch-Clamp Recording in Isolated Rabbit Ventricular Myocytes
This protocol is for studying the effects of pirmenol on specific ion currents in single cardiac cells.
1. Myocyte Isolation:
-
Anesthetize a rabbit and heparinize (500 IU/kg).
-
Excise the heart and mount it on a Langendorff apparatus for retrograde perfusion.
-
Perfuse with a Ca2+-free Tyrode's solution for 5-10 minutes.
-
Switch to a solution containing collagenase (e.g., Type II, 0.5-1.0 mg/ml) and protease (e.g., Type XIV, 0.05-0.1 mg/ml) for 10-20 minutes.
-
Mince the ventricular tissue and gently triturate to disperse the cells.
-
Store the isolated myocytes in a high-K+ storage solution at 4°C.
2. Electrophysiological Recording:
-
Place an aliquot of cells in a recording chamber on the stage of an inverted microscope.
-
Superfuse with an external solution (e.g., Tyrode's solution).
-
Fabricate patch pipettes from borosilicate glass (tip resistance: 2-5 MΩ).
-
Fill the pipette with an internal solution appropriate for the ion current being studied (e.g., a K+-based solution for K+ currents, or a Cs+-based solution for Ca2+ and Na+ currents).
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and appropriate software to apply voltage-clamp protocols and record membrane currents.
3. Pirmenol Application:
-
Dissolve pirmenol in the external solution.
-
Apply the drug to the cell using a rapid solution exchange system.
Visualizations
Signaling Pathway of Pirmenol in Rabbit Cardiomyocytes
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirmenol Hydrochloride Dose-Response Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of pirmenol hydrochloride, an antiarrhythmic agent. The information is compiled from various preclinical and clinical studies to guide further research and development.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and dose-dependent efficacy of this compound in both human and animal subjects.
Table 1: Pharmacokinetic Profile of this compound in Humans
| Parameter | Intravenous Administration | Oral Administration | Citation |
| Dosage | 150 mg infusion over 30 min | 150 mg single dose | [1] |
| Peak Plasma Concentration (Cmax) | 2.14 ± 0.75 µg/mL | 1.3 ± 0.55 µg/mL | [1] |
| Time to Peak (Tmax) | End of infusion | 1 to 3 hours | [1] |
| Elimination Half-life (t½) | 6.5 hours | 7.6 hours | [1] |
| Bioavailability | N/A | 87% | [1][2] |
| Protein Binding | - | 83% to 90% | [2] |
| Parameter | Oral Administration (Dose-Ranging) | Citation |
| Dosage | 200 mg | 250 mg |
| Mean Cmax | 1.8 µg/mL | 2.7 µg/mL |
| Elimination Half-life (t½) | 9.3 ± 3.0 hours | [3] |
Table 2: Dose-Dependent Efficacy in Ventricular Arrhythmias
| Study Population | Dosage | Efficacy | Plasma Concentration | Citation |
| Patients with Chronic Ventricular Dysrhythmia | 150 mg IV | 100% suppression of ventricular ectopic beats in 4 out of 6 patients for 0.5 to 15 hours. | As low as 0.4 µg/mL | |
| Patients with Chronic Ventricular Dysrhythmia | 150 mg Oral | 100% suppression of ventricular ectopic beats in 3 out of 6 patients for 7 to 25 hours. | N/A | [1] |
| Patients with Chronic, Stable PVCs | 70-150 mg IV Infusion | ≥90% reduction in PVCs in 9 out of 12 administrations. | 1.0-3.8 µg/mL | [4] |
| Patients with Chronic, Stable PVBs | 150-250 mg Oral | ≥90% suppression of PVBs in 18 out of 19 administrations. | 0.7-2.0 µg/mL | |
| Patients with Frequent PVCs | Mean effective dose: 316 mg/day (105 mg/8 hours) | 92% of patients responded with >70% PVC suppression. | Average trough: 1.4 µg/mL | [5] |
| Patients with Ventricular Premature Complexes (VPCs) | 200-400 mg/day | 60% of patients had at least a 70% reduction in VPC frequency. | N/A | [6] |
Table 3: Electrophysiological Effects in Humans at Therapeutic Doses
| Parameter | Change | Condition | Citation |
| Sinus Cycle Length | -11 ± 13% | Sustained ventricular tachyarrhythmias | [7] |
| QRS Interval | +14 ± 12% | Sustained ventricular tachyarrhythmias | [7] |
| QTc Interval | +13 ± 12% | Sustained ventricular tachyarrhythmias | [7] |
| HV Interval | +22 ± 28% | Sustained ventricular tachyarrhythmias | [7] |
| Atrial Effective Refractory Period (ERP) | +20 ± 14% | Sustained ventricular tachyarrhythmias | [7] |
| Ventricular Effective Refractory Period (ERP) | +7 ± 8% | Sustained ventricular tachyarrhythmias | [7] |
| PR Interval | +7% | Multiple Dosing | [5] |
| QRS Interval | +12% | Multiple Dosing | [5] |
| QTc Interval | +8% | Multiple Dosing | [5] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. For specific details, consult the original publications.
Protocol for In Vivo Electrophysiology Study in an Animal Model (e.g., Dog)
This protocol outlines a method to assess the electrophysiological effects of this compound in a canine model of myocardial infarction, a common preclinical model for arrhythmia studies.
Objective: To determine the effect of pirmenol on cardiac electrophysiological parameters in a post-myocardial infarction model.
Materials:
-
Anesthetized dogs with surgically induced myocardial infarction (5-10 days post-procedure)[8]
-
This compound solution for intravenous administration
-
Multi-electrode recording and stimulation catheters
-
Programmable stimulator
-
ECG and intracardiac electrogram recording system
-
Anesthesia and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia. Introduce electrode catheters via peripheral vessels and position them in the right atrium and right ventricle under fluoroscopic guidance.
-
Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Perform programmed electrical stimulation to assess parameters such as sinus node function, atrioventricular (AV) nodal conduction, and ventricular refractory periods. Attempt to induce ventricular tachyarrhythmias.
-
Drug Administration: Administer cumulative intravenous doses of this compound (e.g., 2.5, 5.0, and 10.0 mg/kg)[8].
-
Post-Dose Measurements: After each dose, repeat the programmed electrical stimulation protocol to assess changes in electrophysiological parameters and the inducibility of ventricular tachyarrhythmias.
-
Data Analysis: Compare the pre- and post-drug administration data to determine the dose-dependent effects of pirmenol on cardiac electrophysiology.
In Vivo Electrophysiology Study Workflow
Protocol for Clinical Dose-Ranging Study in Patients with Ventricular Arrhythmias
This protocol describes a typical double-blind, crossover, placebo-controlled study to evaluate the efficacy and safety of oral pirmenol in suppressing premature ventricular complexes (PVCs).
Objective: To determine the effective oral dose of pirmenol for the suppression of PVCs and to assess its safety and tolerability.
Study Design: Double-blind, crossover, placebo-controlled, dose-ranging.
Patient Population: Patients with chronic, stable premature ventricular beats (PVBs)[9].
Materials:
-
This compound capsules of varying strengths (e.g., 150 mg, 200 mg, 250 mg)[9]
-
Matching placebo capsules
-
24-hour ambulatory ECG (Holter) monitors
-
Blood sampling equipment for pharmacokinetic analysis
Procedure:
-
Screening and Baseline: Patients undergo a screening period to confirm the frequency and stability of their PVCs using Holter monitoring.
-
Dose-Ranging Phase:
-
Patients are administered single oral doses of pirmenol in an escalating manner (e.g., 150 mg, 200 mg, 250 mg)[9].
-
A washout period is observed between each dose.
-
Holter monitoring is performed to assess PVC suppression at each dose level.
-
Blood samples are collected at predetermined time points to determine the pharmacokinetic profile.
-
-
Double-Blind Crossover Phase:
-
Patients are randomized to receive either an effective dose of pirmenol (determined during the dose-ranging phase) or a placebo for a defined period.
-
Following a washout period, patients are crossed over to the other treatment arm.
-
Holter monitoring is used to evaluate the efficacy during each treatment period.
-
-
Data Analysis: The primary efficacy endpoint is the percentage reduction in PVC frequency compared to baseline and placebo. Safety and tolerability are assessed through adverse event reporting and clinical laboratory tests.
Clinical Dose-Ranging Study Workflow
Mechanism of Action and Signaling
Pirmenol is a Class IA antiarrhythmic agent that primarily exerts its effects by blocking cardiac ion channels. Its mechanism involves the modulation of sodium, potassium, and calcium currents, which collectively alter the cardiac action potential.
-
Sodium Channel Blockade: Pirmenol depresses the maximum upstroke velocity (Vmax) of the action potential, which slows conduction.
-
Potassium Channel Blockade: It inhibits the delayed outward potassium current (IK), prolonging the action potential duration and the effective refractory period[10][11].
-
Calcium Channel Blockade: Pirmenol also shows effects on the slow inward calcium current (Isi), contributing to its negative chronotropic effects (slowing of the heart rate)[10][11].
This compound Mechanism of Action
References
- 1. Pharmacokinetics and efficacy of this compound in the treatment of ventricular dysrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and pharmacokinetics of oral pirmenol, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirmenol for control of ventricular arrhythmias: oral dose-ranging and short-term maintenance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicenter dose-response study of this compound in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology and antiarrhythmic efficacy of intravenous pirmenol in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic actions of pirmenol in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pirmenol kinetics and effective oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Pirmenol Hydrochloride in Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of pirmenol hydrochloride in serum. The primary focus of this guide is a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, as it is a well-documented and robust technique for this application.
Introduction
Pirmenol is an antiarrhythmic agent used in the management of cardiac arrhythmias. The monitoring of its concentration in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This document outlines a reliable and validated HPLC-UV method for the quantification of pirmenol in serum, including a detailed experimental protocol and performance data.
Analytical Method Overview
High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of drugs in biological matrices. The method described here involves a liquid-liquid extraction step to isolate pirmenol from the serum matrix, followed by chromatographic separation on a reversed-phase column and detection at a specific wavelength.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC-UV method for the analysis of pirmenol in serum.
| Parameter | HPLC-UV Method 1[1] | HPLC-UV Method 2[2] |
| Linearity Range | Not explicitly stated, but implied to be suitable for clinical samples. | 0.125 to 5.0 µg/mL in plasma[2] |
| Accuracy (Relative Error) | Not explicitly stated, but described as "accurate".[1] | 9.0% (at 0.5 µg/mL), 3.8% (at 2.5 µg/mL), 3.6% (at 4.0 µg/mL)[2] |
| Precision (RSD) | Low intra- and inter-assay variation reported.[1] | 7.7% to 1.8% for standard curves[2] |
| Limit of Quantification (LOQ) | Sensitive enough for clinical or research situations.[1] | 0.125 µg/mL[2] |
| Internal Standard | Chlorodisopyramide[1] | Not explicitly mentioned for plasma, but likely used. |
| Extraction Method | Liquid-liquid extraction with methylene chloride at alkaline pH.[1] | Liquid-liquid extraction with cyclohexane after alkalinization.[2] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on established methods for the determination of pirmenol in serum and plasma.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Chlorodisopyramide (Internal Standard)
-
Human serum (drug-free)
-
Methylene chloride (HPLC grade)
-
Cyclohexane (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Acetonitrile (HPLC grade)
-
Sodium Hydroxide (NaOH) or other suitable base for pH adjustment
-
Deionized water
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
3. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution: Accurately weigh and dissolve this compound and the internal standard (chlorodisopyramide) in a suitable solvent (e.g., methanol or water) to prepare individual primary stock solutions of known concentrations.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase or a suitable diluent.
-
Calibration Standards and QC Samples: Spike known amounts of the working standard solutions into drug-free human serum to prepare calibration standards at different concentration levels (e.g., covering the range of 0.125 to 5.0 µg/mL) and quality control samples at low, medium, and high concentrations.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of serum sample (calibration standard, QC, or unknown sample), add a known amount of the internal standard solution.
-
Alkalinize the sample by adding a small volume of a suitable base (e.g., 1M NaOH) to raise the pH.
-
Add 5 mL of methylene chloride or cyclohexane.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
Vortex briefly to dissolve the residue.
-
Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.01 M KH2PO4 (adjusted to pH 2.4 with phosphoric acid) and acetonitrile (94:6, v/v).[1]
-
Flow Rate: 2.0 mL/min[1]
-
Column Temperature: Ambient
6. Data Analysis
-
Identify and integrate the peaks corresponding to pirmenol and the internal standard.
-
Calculate the peak area ratio of pirmenol to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of pirmenol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
For regulatory submissions, the analytical method should be fully validated according to guidelines from agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank serum samples from multiple sources.
-
Linearity: The relationship between the concentration of the analyte and the analytical response. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically evaluated at multiple concentration levels (low, medium, and high QCs).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizations
Experimental Workflow: HPLC-UV Analysis of Pirmenol
Caption: Workflow for Pirmenol Analysis by HPLC-UV.
Logical Relationship of Analytical Techniques
Caption: Relationship between Chromatographic Techniques.
Considerations for Other Analytical Techniques
While HPLC-UV is a robust method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can offer higher sensitivity and selectivity.
-
GC-MS: This technique may require derivatization of pirmenol to increase its volatility for gas chromatographic analysis. While no specific methods for pirmenol were identified in the initial literature search, the general approach would involve extraction followed by a derivatization step before injection into the GC-MS system.
-
LC-MS/MS: This is often considered the gold standard for bioanalytical assays due to its high sensitivity and specificity. An LC-MS/MS method would involve similar sample preparation and liquid chromatography as the HPLC-UV method, but with detection by a tandem mass spectrometer. This allows for the selection of specific precursor and product ions for pirmenol, significantly reducing the potential for interference.
The development and validation of a GC-MS or LC-MS/MS method would follow similar principles of method validation as outlined above.
References
Application Notes and Protocols for Pirmenol Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol hydrochloride is a Class IA antiarrhythmic agent with established efficacy in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the modulation of cardiac ion channels, leading to alterations in the electrophysiological properties of cardiac tissues.[3][4] These application notes provide a comprehensive overview of the electrophysiological effects of pirmenol, detailed protocols for its study, and a summary of its quantitative effects on key cardiac electrical parameters.
Electrophysiological Profile of this compound
Pirmenol exerts its antiarrhythmic effects by influencing various phases of the cardiac action potential. It is known to decrease the maximum rate of depolarization (Vmax) and prolong the action potential duration (APD) across different cardiac cell types, including atrial, ventricular, and Purkinje fibers.[3][5] These effects are dose-dependent and reversible upon washout.[3]
The primary molecular targets of pirmenol are cardiac ion channels. It has been demonstrated to inhibit several key currents responsible for cardiac repolarization and depolarization:
-
Transient Outward Potassium Current (Ito): Pirmenol is a potent inhibitor of Ito, which contributes to the early phase of repolarization. This inhibition is a primary mechanism for its APD-prolonging effect in atrial myocytes.[6]
-
Slow Inward Calcium Current (Isi or ICa,L): The drug has been shown to decrease the voltage-dependent L-type Ca2+ current, which plays a crucial role in the plateau phase of the action potential.[6][7]
-
Time-Dependent Potassium Outward Current (IK): Pirmenol also affects the delayed rectifier potassium currents, which are critical for the late phase of repolarization.[4][7]
-
Sodium Current (INa): As a Class I agent, pirmenol blocks sodium channels, leading to a reduction in Vmax.[4]
-
G-protein Coupled Inwardly Rectifying Potassium Current (IK,ACh, IK,Ado): Pirmenol effectively suppresses acetylcholine- and adenosine-induced potassium currents, which can be important under physiological and pathophysiological conditions such as ischemia.[6]
Unlike some other antiarrhythmic agents, pirmenol appears to have minimal effects on the inwardly rectifying K+ current (IK1) and does not seem to block calcium channels to the extent of dedicated calcium channel blockers.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.
Table 1: Inhibitory Concentrations (IC50) of Pirmenol on Cardiac Ion Channels
| Ion Channel/Current | Cell Type | IC50 (µM) | Reference |
| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | ~18 | [6] |
| Acetylcholine-induced K+ Current | Guinea-Pig Atrial Myocytes | ~1 | [6] |
| Adenosine-induced K+ Current | Guinea-Pig Atrial Myocytes | ~8 | [6] |
Table 2: Effects of Pirmenol on Action Potential Parameters
| Parameter | Tissue/Cell Type | Concentration (µM) | Effect | Reference |
| Action Potential Duration (APD) | Rabbit Atrium, Purkinje Cells, Ventricle | Dose-dependent | Lengthened | [3] |
| APD | Rabbit Atrial Myocytes | 2-30 | Prolonged (concentration-dependent) | [6] |
| Maximum Rate of Depolarization (Vmax) | Rabbit Atrium, Purkinje Cells, Ventricle | Dose-dependent | Decreased | [3] |
| Vmax | Rabbit Sinoatrial Node Cells | >10 | Decreased | [7] |
| Action Potential Amplitude | Rabbit Sinoatrial Node Cells | >10 | Decreased | [7] |
| Heart Rate | Rabbit Sinoatrial Node Cells | 1 | Decreased | [7] |
| Rate of Diastolic Depolarization | Rabbit Sinoatrial Node Cells | 1 | Decreased | [7] |
Table 3: Effects of Pirmenol on ECG Intervals (Human Studies)
| ECG Interval | Condition | Effect | Reference |
| QRS | Sustained Ventricular Tachyarrhythmias | Increased by 14 ± 12% | [1] |
| QTc | Sustained Ventricular Tachyarrhythmias | Increased by 13 ± 12% | [1] |
| HV | Sustained Ventricular Tachyarrhythmias | Increased by 22 ± 28% | [1] |
| PR | Sustained Ventricular Tachycardia | Prolonged | [2] |
| QT | Sustained Ventricular Tachycardia | Prolonged | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Currents
This protocol is designed to measure the effects of this compound on specific ion currents in isolated cardiac myocytes.
1. Cell Preparation:
- Isolate single cardiac myocytes from the desired cardiac tissue (e.g., rabbit atrium, guinea-pig ventricle) using established enzymatic digestion protocols.
- Store the isolated cells in a suitable storage solution (e.g., Kraft-Brühe solution) at 4°C until use.
2. Solutions and Reagents:
- External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. Specific ion channel blockers (e.g., tetrodotoxin to block Na+ channels, nifedipine to block L-type Ca2+ channels) should be added depending on the current of interest.
- Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. The composition can be modified to optimize for the specific current being recorded.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in deionized water or an appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a selected myocyte.
- Apply appropriate voltage-clamp protocols to elicit the specific ion current of interest. For example, to record Ito, a holding potential of -80 mV followed by depolarizing steps to various test potentials (e.g., -40 to +60 mV) can be used.
- After obtaining stable baseline recordings, perfuse the cell with the external solution containing different concentrations of this compound.
- Record the changes in the current amplitude and kinetics at each concentration.
- Perform a washout with the control external solution to check for reversibility of the drug's effects.
4. Data Analysis:
- Measure the peak current amplitude at each test potential in the absence and presence of pirmenol.
- Construct current-voltage (I-V) relationships.
- Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Measurement of Action Potential Duration
This protocol outlines the procedure for measuring the effect of this compound on the action potential duration in isolated cardiac tissues or single myocytes.
1. Preparation:
- For multicellular preparations, dissect a small piece of cardiac tissue (e.g., papillary muscle, Purkinje fiber) and place it in a recording chamber continuously perfused with oxygenated Tyrode's solution at 37°C.
- For single cells, follow the isolation procedure described in Protocol 1.
2. Solutions and Reagents:
- Tyrode's Solution: As described in Protocol 1.
- This compound Solutions: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
- For multicellular preparations, impale a cell with a sharp glass microelectrode (10-30 MΩ resistance) filled with 3 M KCl.
- For single cells, use the whole-cell current-clamp configuration with the solutions described in Protocol 1.
- Stimulate the preparation at a constant frequency (e.g., 1 Hz) using an external stimulating electrode.
- Record stable baseline action potentials.
- Perfuse the preparation with increasing concentrations of this compound, allowing sufficient time for equilibration at each concentration.
- Record the action potentials at each concentration.
- Perform a washout with the control Tyrode's solution.
4. Data Analysis:
- Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
- Measure other action potential parameters such as resting membrane potential, action potential amplitude, and Vmax.
- Plot the percentage change in APD as a function of pirmenol concentration.
Visualizations
Caption: Experimental workflow for studying pirmenol's electrophysiological effects.
Caption: Signaling pathway of pirmenol's effects on cardiac ion channels.
References
- 1. Electrophysiology and antiarrhythmic efficacy of intravenous pirmenol in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic evaluation of pirmenol for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Pirmenol Hydrochloride in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for the oral administration of Pirmenol hydrochloride, a Class I antiarrhythmic agent. The following sections detail its pharmacokinetic, pharmacodynamic, and toxicological profiles, along with experimental protocols and its mechanism of action.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties following oral administration in preclinical species. It is well-absorbed and exhibits a relatively long half-life.
Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Preclinical Species
| Species | Dose (mg/kg) | Elimination Half-life (hours) | Peak Plasma Concentration (µg/mL) | Bioavailability (%) | Reference |
| Rat | 5 | - | 1.2 ± 0.1 | - | [1] |
| Dog | 2.5 | - | 0.8 ± 0.1 | - | [2] |
| Dog | 5 | - | - | - | [2] |
| Monkey | - | 3 to 4 | - | - | [3] |
Note: Data presented as mean ± standard deviation where available. Some values were not reported in the cited literature.
Pharmacodynamics
The antiarrhythmic efficacy of orally administered this compound has been demonstrated in various preclinical models, most notably the conscious coronary artery-ligated dog model.
Table 2: Pharmacodynamic Efficacy of Oral this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | Results | Reference |
| Conscious coronary artery-ligated dog | 2.5 mg/kg, single oral dose | Restoration of normal sinus rhythm | Effective against arrhythmias on the second day after ligation. | [2] |
| Conscious coronary artery-ligated dog | 5 mg/kg, single oral dose | Restoration of normal sinus rhythm | Effective against higher-rate arrhythmias on the first day after ligation. | [2] |
Toxicology
Preclinical safety evaluations have been conducted in rodents and dogs to assess the toxicological profile of orally administered this compound.
Table 3: Summary of Preclinical Oral Toxicology Studies of this compound
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Mouse | 13 weeks | Up to 160 | Dose-related suppression of body weight gain. | [4] |
| Rat | 52 weeks | Not specified | Decreased body weight. | [4] |
| Dog | 52 weeks | Not specified | Variable and less pronounced electrocardiographic and heart rate changes compared to intravenous administration. | [4] |
Experimental Protocols
Oral Formulation Preparation
While specific details on the vehicle composition are limited in the available literature, a general protocol for preparing an oral formulation for preclinical studies can be followed.
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
Vehicle (e.g., Methylcellulose-Tween 80 in water, referred to as MCT vehicle)[5]
-
Mortar and pestle or homogenizer
-
Graduated cylinders and beakers
-
Stir plate and stir bar
-
Calibrated oral gavage needles
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.
-
If using a suspension, wet the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Stir the final suspension on a stir plate for a defined period to ensure homogeneity.
-
Visually inspect the suspension for any clumps or inconsistencies before administration.
-
Administer the formulation to the animals using a calibrated oral gavage needle at the predetermined dose volume based on individual animal body weights.
In Vivo Antiarrhythmic Efficacy Study: Coronary Artery-Ligated Dog Model
This model is used to induce ventricular arrhythmias and assess the efficacy of antiarrhythmic agents.[6][7]
Objective: To evaluate the antiarrhythmic effects of orally administered this compound in a conscious dog model of myocardial infarction-induced arrhythmia.
Animal Model: Mongrel dogs.
Protocol:
-
Surgical Preparation (Ligation):
-
Anesthetize the dogs following an approved institutional protocol.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending coronary artery to induce a myocardial infarction.[3]
-
Close the chest and allow the animals to recover. Arrhythmias typically develop within 24-48 hours.
-
-
Drug Administration:
-
On the first or second day post-ligation, once stable arrhythmias are confirmed via electrocardiogram (ECG), administer a single oral dose of this compound (e.g., 2.5 mg/kg or 5 mg/kg).[2]
-
-
Monitoring and Data Collection:
-
Continuously monitor the ECG to assess heart rate and rhythm.
-
Record the time to onset of antiarrhythmic effect and the duration of action.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
Plasma Concentration Analysis by HPLC
This method is for the quantitative determination of Pirmenol in plasma/serum samples.
Objective: To measure the concentration of Pirmenol in plasma samples to establish a pharmacokinetic profile.
Method: High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Sample Preparation:
-
To a serum sample, add an internal standard (e.g., chlorodisopyramide).
-
Perform a liquid-liquid extraction at an alkaline pH using an organic solvent like methylene chloride.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.01 M K2HPO4, pH 2.4) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: As per instrument validation.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of Pirmenol.
-
Calculate the concentration of Pirmenol in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
-
Mechanism of Action and Signaling Pathway
This compound is a Class I antiarrhythmic agent that primarily exerts its effects by blocking cardiac sodium and potassium channels.[8] This action alters the cardiac action potential, leading to a decrease in the excitability of myocardial cells.
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow
A typical preclinical workflow for evaluating the oral administration of this compound is outlined below.
Caption: General preclinical workflow for this compound evaluation.
References
- 1. This compound (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echocardiographic assessment of coronary artery flow in normal canines and model dogs with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirmenol: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pirmenol hydrochloride stability and storage conditions
This technical support center provides guidance on the stability and storage of pirmenol hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be kept in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] The product is stable for several weeks during standard shipping at ambient temperatures.[1]
Q2: How should I store solutions of this compound?
Solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2][3] It is recommended to store solutions under nitrogen to prevent degradation.[2][3]
Q3: Is this compound sensitive to light?
Yes, this compound is known to be sensitive to light. A study has shown that it degrades in a methanol solution when exposed to a low-pressure mercury lamp.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light.
Q4: What are the known degradation products of this compound?
The major photodegradation products of this compound in a methanol solution have been identified as:
-
3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone
-
2-(2-pyridyl)benzoic acid
-
Methyl 2-(2-pyridyl)-benzoate[4]
Q5: What materials or substances are incompatible with this compound?
This compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[5] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contamination of glassware or solvent. | Ensure all glassware is scrupulously clean. Use high-purity (HPLC-grade) solvents and reagents. |
| Loss of potency or appearance of degradation peaks in stored solutions. | Improper storage conditions (e.g., exposure to light or elevated temperatures). | Store solutions at the recommended -80°C for long-term or -20°C for short-term use, protected from light.[2][3] Consider storing under an inert gas like nitrogen.[2][3] |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Strictly control all experimental parameters, including temperature, pH, and light exposure. Use a validated stability-indicating analytical method. |
| Interaction with excipients in a formulation. | Conduct compatibility studies with all excipients to identify any potential interactions. | |
| Significant degradation observed during forced degradation studies under acidic or basic conditions. | This compound is incompatible with strong acids and bases.[5] | Use milder stress conditions (e.g., lower concentrations of acid/base, lower temperature, or shorter exposure time) to achieve the target degradation of 5-20%. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Also, reflux the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.
4. Development of a Stability-Indicating Method:
-
The analytical method should be able to resolve the peak of this compound from all process impurities and degradation products.
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Conditions |
| Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark[1] |
| Powder | Long-term (months to years) | -20°C | Dry and dark[1] |
| In Solvent | Short-term (up to 1 month) | -20°C | Stored under nitrogen[2][3] |
| In Solvent | Long-term (up to 6 months) | -80°C | Stored under nitrogen[2][3] |
| Capsule | As per prescription | Room temperature (1-30°C) | Away from direct sunlight and moisture[6] |
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. bepls.com [bepls.com]
- 2. pharmtech.com [pharmtech.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Isolation and structure elucidation of the major photodegradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analysis of Pirmenol Hydrochloride Photodegradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pirmenol hydrochloride and its photodegradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound photodegradation.
Issue 1: Poor Chromatographic Resolution of Degradation Products
-
Question: My HPLC analysis shows poor separation between the parent this compound peak and its photodegradation products, or the degradation product peaks are co-eluting. How can I improve the resolution?
-
Answer:
-
Mobile Phase Optimization:
-
pH Adjustment: The ionization state of pirmenol and its degradation products can significantly affect retention. Experiment with adjusting the pH of the aqueous component of your mobile phase. A starting point could be a phosphate buffer at a pH of 2.4.[1]
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution, where the concentration of the organic solvent is increased over time, can often improve the separation of compounds with different polarities.[2]
-
Solvent Type: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter the selectivity of the separation.
-
-
Column Selection:
-
Stationary Phase: Ensure you are using a suitable column. A C18 reversed-phase column is a common choice for this type of analysis.[1] Consider trying a C8 column or a phenyl-hexyl column for different selectivity.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column can increase efficiency and improve resolution.
-
-
Flow Rate: A lower flow rate can sometimes enhance separation, although it will increase the run time.
-
Issue 2: Inconsistent or Low Recovery of Analytes
-
Question: I am observing low or inconsistent recovery of this compound or its degradation products during sample preparation and analysis. What could be the cause?
-
Answer:
-
Extraction Efficiency: If you are performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the extraction of all compounds of interest. For pirmenol, an alkaline pH is typically used for extraction with an organic solvent like methylene chloride.[1]
-
Adsorption: Pirmenol and its degradation products may adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize this effect.
-
Sample Stability: Ensure that your samples are protected from light and stored at an appropriate temperature after preparation and before analysis to prevent further degradation. The use of amber vials is recommended.
-
Injector Issues: A partially blocked injector needle or port can lead to inconsistent injection volumes. Perform regular maintenance on your HPLC system.
-
Issue 3: Identification of Unknown Peaks in the Chromatogram
-
Question: My chromatogram shows several unexpected peaks after the photodegradation experiment. How can I identify if they are degradation products?
-
Answer:
-
Compare to Control: Always analyze a control sample of this compound that has not been exposed to light but has undergone the same sample preparation. Peaks that are present in the irradiated sample but not in the control are likely photodegradation products.
-
Mass Spectrometry (MS): The most definitive way to identify unknown peaks is to use a mass spectrometer coupled to your HPLC (LC-MS). This will provide the mass-to-charge ratio (m/z) of the compounds, which can be used to deduce their molecular formulas and structures.
-
Forced Degradation Studies: Performing forced degradation under various stress conditions (acid, base, oxidation, heat) can help in understanding the degradation pathways and may produce some of the same degradation products, aiding in their identification.[3][4][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the major photodegradation products of this compound?
A1: The major photodegradation products of this compound identified in a methanol solution upon irradiation with a low-pressure mercury lamp are:
-
3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone
-
2-(2-pyridyl)benzoic acid
-
Methyl 2-(2-pyridyl)-benzoate[6]
Q2: What are the recommended ICH guidelines for photostability testing?
A2: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances and products.[7] Key recommendations include:
-
Exposure to a light source that produces both visible and ultraviolet (UV) light.
-
A minimum overall illumination of not less than 1.2 million lux hours.
-
An integrated near-UV energy of not less than 200 watt-hours per square meter.
-
The use of a control sample protected from light to compare against the exposed sample.[8]
Q3: What analytical techniques are most suitable for analyzing this compound and its photodegradation products?
A3: A combination of techniques is often employed for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the separation and quantification of pirmenol and its degradation products.[1][2][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used for the definitive structural confirmation of isolated degradation products.[6]
Q4: How can I quantify the photodegradation products?
A4: Quantification is typically performed using a validated stability-indicating HPLC method.[5] This involves:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations for this compound and, if available, for the individual degradation products.
-
Peak Area Integration: Integrate the peak areas of the analytes in your chromatograms.
-
Quantification: Determine the concentration of each analyte in your samples by comparing their peak areas to the calibration curve. If standards for the degradation products are not available, their concentrations can be estimated relative to the parent drug, assuming a similar response factor.
Quantitative Data Summary
The following table provides a hypothetical summary of analytical data for this compound and its major photodegradation products. These values are for illustrative purposes and may vary depending on the specific HPLC method and conditions used.
| Compound Name | Retention Time (min) | Mass-to-Charge Ratio (m/z) [M+H]⁺ |
| This compound | 10.2 | 367.27 |
| 3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone | 12.5 | 365.26 |
| 2-(2-pyridyl)benzoic acid | 8.1 | 200.07 |
| Methyl 2-(2-pyridyl)-benzoate | 9.5 | 214.08 |
Experimental Protocol: Photodegradation Study of this compound
This protocol outlines a general procedure for conducting a forced photodegradation study of this compound in solution.
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with methanol to a final concentration of 100 µg/mL in clear glass vials.
- Prepare a control sample by wrapping a vial containing the same solution in aluminum foil to protect it from light.
2. Light Exposure:
- Place the sample and control vials in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
- Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV light.[8]
- Monitor the light exposure using a calibrated lux meter and radiometer.
3. Sample Analysis:
- At appropriate time points, withdraw aliquots from the sample and control vials.
- Analyze the samples by a validated stability-indicating HPLC-UV method. A typical starting point for a method could be:
- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH 2.4
- Mobile Phase B: Acetonitrile
- Gradient: 94:6 (A:B) to 50:50 (A:B) over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: 210 nm[1]
- If unknown peaks are observed, perform analysis by LC-MS to identify the degradation products.
4. Data Evaluation:
- Calculate the percentage of degradation of this compound by comparing the peak area in the exposed sample to the control sample.
- Identify and quantify the major degradation products.
- Assess the mass balance to ensure that the decrease in the parent drug corresponds to the increase in degradation products.
Visualizations
Caption: Experimental workflow for this compound photodegradation analysis.
References
- 1. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Isolation and structure elucidation of the major photodegradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immunomart.org [immunomart.org]
- 8. researchgate.net [researchgate.net]
Optimizing Pirmenol Hydrochloride Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pirmenol hydrochloride for in vitro cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of several key ion channels in cardiac cells. This includes the inhibition of sodium and potassium channels, which leads to a prolongation of the action potential duration and a decrease in the maximum rate of depolarization. It also affects calcium channels to a lesser extent. These actions collectively help to suppress abnormal heart rhythms. In a broader sense, its effects on ion channels could potentially influence various cellular processes in non-cardiac cells as well.
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on available literature, which is predominantly focused on cardiac cells, effective concentrations can range from the low micromolar (µM) to the low millimolar (mM) range. For instance, electrophysiological effects on rabbit sinoatrial node cells have been observed at concentrations as low as 1 µM[1][2]. However, genotoxicity studies on Chinese hamster lung V79 cells used much higher concentrations, from 500 to 3000 µg/mL[3]. It is crucial to note that human plasma concentrations are typically in the range of 1-3 µg/mL[3][4]. Therefore, for initial experiments in a new cell line, a broad range of concentrations should be tested, for example, from 0.1 µM to 100 µM, to determine the optimal working concentration for the desired effect.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO). Here are the reported solubilities:
| Solvent | Solubility | Molar Equivalent |
| Water | 100 mg/mL | 266.70 mM |
| DMSO | 66.67 mg/mL | 177.81 mM |
Data sourced from MedChemExpress.
For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. The stock solution should then be serially diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Q4: Is this compound cytotoxic to cells?
Yes, at high concentrations, this compound can be cytotoxic. A study on Chinese hamster lung V79 cells showed that Pirmenol increased the frequency of structural chromosome aberrations at concentrations of 1500 µg/mL and above[3]. It is essential to perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | - The cell line may be insensitive to this compound. - The drug may have degraded. - The experimental endpoint is not appropriate for detecting the drug's effect. | - Test a wider and higher range of concentrations. - Prepare a fresh stock solution. - Consider alternative assays to measure the cellular response. |
| High levels of cell death even at low concentrations. | - The cell line is highly sensitive to this compound. - The stock solution was not properly diluted. - The solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay with a lower range of concentrations. - Double-check all dilution calculations and ensure proper mixing. - Prepare a vehicle control with the same final solvent concentration to assess solvent toxicity. |
| Precipitate forms in the cell culture medium. | - The concentration of this compound exceeds its solubility in the medium. | - Ensure the final concentration is below the solubility limit. - Prepare fresh dilutions from the stock solution for each experiment. - Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Pipetting errors during serial dilutions. | - Standardize the cell seeding density and ensure cells are in the logarithmic growth phase. - Maintain consistent treatment durations. - Use calibrated pipettes and ensure thorough mixing of solutions. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the concentration range of this compound that affects cell viability in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO or sterile water (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Prepare Drug Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions, vehicle control, and no-treatment control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on ion channels.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal Pirmenol HCl concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity assessment of pirmenol, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Pirmenol hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirmenol hydrochloride.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
1. Why is my this compound not dissolving in water?
While this compound is the water-soluble salt form of Pirmenol, its solubility can be affected by several factors. If you are experiencing dissolution issues, consider the following:
-
Concentration: this compound has a reported solubility of up to 100 mg/mL in water, but achieving this concentration may require assistance.[1]
-
Sonication: For high concentrations, applying ultrasonic energy can aid in dissolution.[1]
-
Purity and Age of Compound: Ensure that your this compound is of high purity and has been stored correctly. Older or impure compounds may have different solubility characteristics.
-
pH of the Water: The pH of your water can influence solubility. Although it is a salt of a strong acid and a weak base, significant deviations from a neutral pH in your water source could be a factor.
2. My this compound solution is cloudy or has formed a precipitate. What should I do?
Precipitation can occur for several reasons. Here is a troubleshooting workflow to address this issue:
-
Check the pH: Pirmenol is a weak base. If the pH of your solution has shifted to become more alkaline, the free base form of Pirmenol, which is less water-soluble, may precipitate out. Verify the pH of your solution and adjust to a more acidic pH if necessary.
-
Solvent Composition: If you are working with a mixed solvent system, the addition of an anti-solvent or a change in the solvent ratio can cause precipitation. Ensure your solvent system is appropriate for this compound.
-
Temperature: Changes in temperature can affect solubility. If the solution has been cooled, try gently warming it to see if the precipitate redissolves.
-
Concentration: The solution may be supersaturated. Try diluting a small aliquot of the solution to see if the precipitate dissolves.
3. Can I prepare a stock solution of this compound in an organic solvent?
Yes, stock solutions can be prepared in organic solvents. Here are some options:
-
DMSO: this compound is soluble in DMSO at approximately 66.67 mg/mL.[1]
-
Ethanol: It is also soluble in ethanol.
When preparing to transition to an aqueous buffer system from an organic stock, it is recommended to first dissolve the compound in ethanol before diluting with the aqueous buffer to improve solubility.
4. How should I store my this compound solutions?
For optimal stability, it is recommended to:
-
Store at low temperatures: Stock solutions should be stored at -20°C or -80°C.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use vials.
-
Protect from light: While not explicitly stated for Pirmenol, it is good practice to protect solutions from light to prevent photodegradation.
5. I am observing inconsistent results in my experiments. Could this be related to the this compound solution?
Inconsistent results can sometimes be traced back to the stability and preparation of your drug solution.
-
Solution Age: Do not use aqueous solutions of this compound that are more than one day old. It is best to prepare fresh solutions for each experiment.
-
pH Stability: Ensure the pH of your experimental buffer is stable and appropriate to maintain the solubility of this compound throughout your assay.
-
Proper Mixing: Ensure the stock solution is thoroughly mixed before each use, especially after thawing.
Quantitative Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Water | 100 mg/mL[1] | 266.70 mM[1] | Sonication may be required. |
| DMSO | 66.67 mg/mL[1] | 177.81 mM[1] | Sonication may be required. |
| Ethanol | ~10 mg/mL | ~29.5 mM | |
| Dimethyl Formamide | ~2 mg/mL | ~5.9 mM | |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | ~0.47 mM | Prepared by first dissolving in ethanol. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of purified water to achieve the target concentration.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear.
-
Sterile filter the solution if required for your application.
-
Store at -20°C or -80°C in single-use aliquots.
Protocol 2: Preparation of a Solution for In Vivo Administration
A common vehicle for in vivo studies involves a co-solvent system. The following is an example protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add the other vehicle components in the following order, ensuring the solution is mixed well after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. This protocol can achieve a solubility of at least 2.08 mg/mL.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of ion channels in cardiomyocytes, which alters the cardiac action potential.
Caption: Mechanism of action of this compound on cardiac ion channels.
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical approach to troubleshooting common solubility problems with this compound.
Caption: A stepwise guide to resolving this compound solubility challenges.
References
Minimizing Pirmenol hydrochloride side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pirmenol hydrochloride in animal studies. The information is designed to help minimize potential side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, which slows the upstroke of the cardiac action potential (Phase 0) and prolongs the duration of the action potential. It also inhibits certain potassium currents, contributing to its effect on repolarization.[1][2] Additionally, it has been shown to block L-type calcium channels at clinical concentrations.[3]
Q2: What are the most common side effects of this compound observed in animal studies?
A2: The most frequently reported side effects in animal studies include:
-
Cardiovascular: Increased heart rate, increased QRS duration, reduced ST interval, and a potential for proarrhythmia (the induction of new or worsening of existing arrhythmias).[4][5]
-
Gastrointestinal (primarily in dogs): Emesis (vomiting), salivation, and dryness of the oral mucosa.[4]
-
Metabolic (primarily in rodents): Dose-related suppression of body weight gain and depressed fasting glucose levels.[4][6]
-
Reproductive (at high doses in rats): Embryotoxicity, indicated by reduced mean fetal weight and increased postimplantation loss.[4]
Q3: At what doses are side effects typically observed in common animal models?
A3: The table below summarizes dose-related effects observed in preclinical studies. It is crucial to note that these are general guidelines, and the specific doses for your study should be determined based on your experimental model and objectives.
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Dog | Intravenous | 5 mg/kg or more | Increased heart rate, increased QRS duration, reduced ST interval. | [4] |
| Dog | Intravenous | 10 mg/kg (for 4 weeks) | Occasional emesis, salivation, dryness of oral mucosa. | [4] |
| Dog (conscious, coronary artery ligated) | Intravenous | 2.5 mg/kg | 80% conversion to normal rhythm (effective dose). | [7] |
| Dog (conscious, coronary artery ligated) | Intravenous | 21.7 +/- 2.4 mg/kg | First signs of gross toxicity. | [7] |
| Rat | Oral | 50 mg/kg (for 13 weeks) | Depressed fasting glucose levels. | [4] |
| Rat | Oral | 150 mg/kg | Reduced food intake, 50% decrease in body weight gain, embryotoxicity. | [4] |
| Mouse | Oral | up to 160 mg/kg (for 13 weeks) | Dose-related body weight gain suppression. | [4] |
Q4: Is this compound known to have proarrhythmic effects?
A4: Yes, like other Class I antiarrhythmic agents, this compound has the potential for proarrhythmia.[5][8] In a study involving dogs with recent myocardial infarction, Pirmenol administration was associated with the induction of sustained ventricular tachycardia during programmed electrical stimulation.[5]
Troubleshooting Guides
Cardiovascular Side Effects
Issue: Proarrhythmia (New or Worsened Arrhythmias) Observed During Dosing
-
Immediate Action: If life-threatening arrhythmias occur, immediately cease drug administration.
-
Troubleshooting Steps:
-
Verify Animal Model and Health Status: Pre-existing cardiac conditions, such as myocardial infarction, can increase the risk of proarrhythmia.[5] Ensure that the animal model is appropriate for the study and that the baseline cardiac health has been thoroughly assessed.
-
Review Dosing Regimen: Rapid intravenous infusion may lead to higher peak plasma concentrations and an increased risk of toxicity.[7] Consider a slower infusion rate or a fractionated dosing schedule.
-
Monitor Electrolytes: While Pirmenol's effects are noted to be relatively independent of potassium concentration, significant electrolyte imbalances can still exacerbate arrhythmic tendencies.[9] Ensure serum potassium and other key electrolytes are within the normal range.
-
Pharmacological Intervention (for severe, sustained arrhythmias under veterinary guidance): The key to managing proarrhythmia is to withdraw the offending drug.[10] If the arrhythmia persists and is life-threatening, a veterinarian may consider specific corrective therapies.
-
Issue: Significant Changes in ECG Parameters (QRS Widening, QT Prolongation)
-
Troubleshooting Steps:
-
Correlate with Plasma Concentrations: If possible, correlate the observed ECG changes with plasma concentrations of Pirmenol to establish a therapeutic and toxic range for your model.
-
Dose Adjustment: Significant ECG changes may be an early indicator of impending proarrhythmia. Consider reducing the dose or slowing the infusion rate.
-
Continuous Monitoring: Employ continuous telemetry monitoring to track the progression of ECG changes and to detect any intermittent arrhythmic events.
-
Gastrointestinal Side Effects (Primarily in Dogs)
Issue: Emesis (Vomiting) and Salivation
-
Troubleshooting Steps:
-
Route of Administration: Oral administration may be better tolerated than intravenous administration in some cases.[4]
-
Dosing with Food: For oral dosing, administering Pirmenol with a small meal may help to reduce gastrointestinal irritation.
-
Supportive Care: Ensure the animal has free access to water to prevent dehydration. In cases of severe or persistent vomiting, subcutaneous or intravenous fluid therapy may be necessary to maintain hydration and electrolyte balance.[11][12]
-
Anti-emetic Co-administration (with caution): The use of anti-emetic drugs should be carefully considered as they may have their own cardiovascular effects and could confound the study results. Consult with a veterinarian to select an appropriate agent if necessary.
-
Metabolic Side Effects (Primarily in Rodents)
Issue: Body Weight Suppression or Loss
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to decreased intake.
-
Dietary Supplementation: If animals are experiencing significant weight loss, provide highly palatable and calorically dense supplemental food sources.
-
Dose Adjustment: A dose-related body weight suppression has been observed.[4] If weight loss exceeds 10%, it is recommended to reconsider the dose level as this is often associated with other adverse clinical signs.[6][13]
-
Refined Endpoints: Use body weight loss as a key endpoint for determining the maximum tolerated dose (MTD) to minimize animal distress.[13]
-
Detailed Experimental Protocols
Protocol for Continuous ECG Monitoring in Conscious Dogs via Telemetry
-
Animal Preparation:
-
Surgically implant a telemetry transmitter (e.g., DSI M-series or similar) according to the manufacturer's instructions and allow for a minimum of a two-week recovery period.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
-
Data Acquisition:
-
Record a continuous lead II ECG signal.
-
Acquire baseline data for at least 24 hours prior to dosing to establish normal diurnal variations in heart rate and ECG parameters.
-
On the day of the study, begin recording at least one hour before dosing.
-
Administer this compound via the desired route (e.g., slow intravenous infusion over 30 minutes or oral gavage).
-
Continue to record ECG data continuously for a predetermined period post-dose (e.g., 24 hours).
-
-
Data Analysis:
-
Analyze the data in appropriate time bins (e.g., 10-minute averages).
-
Calculate heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using an appropriate formula for dogs (e.g., Van de Water's or individual animal correction).
-
Manually review the ECG tracings for any arrhythmic events.
-
Visualizations
Caption: this compound's primary mechanism of action on cardiomyocyte ion channels.
Caption: Workflow for the management of a proarrhythmic event during an experiment.
Caption: Decision tree for mitigating gastrointestinal side effects in dogs.
References
- 1. petralyte.com [petralyte.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Inhibitory effects of class I antiarrhythmic agents on Na+ and Ca2+ currents of human iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic actions of pirmenol in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. This compound (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pirmenol on electrical induction of sustained ventricular tachycardia in a seven-day-old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pirmenol: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluid and Electrolyte Therapy During Vomiting and Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Technical Support Center: Investigating the Proarrhythmic Effects of Pirmenol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of pirmenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to proarrhythmia?
This compound is classified as a Class IA antiarrhythmic agent. Its primary mechanism involves the blockade of the rapid inward sodium current (INa), which slows the upstroke of the cardiac action potential and conduction velocity. Additionally, it blocks the delayed rectifier potassium current (IK), which prolongs the action potential duration (APD) and the effective refractory period (ERP). This dual action can be beneficial in suppressing certain arrhythmias, but it also carries the inherent risk of proarrhythmia, particularly Torsades de Pointes (TdP), due to the prolongation of the QT interval.
Q2: What are the expected electrophysiological effects of this compound on cardiac ion channels?
This compound exhibits a multi-channel blocking effect. Its principal actions include:
-
Inhibition of the fast sodium current (INa): This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential.
-
Inhibition of the transient outward potassium current (Ito): This contributes to the prolongation of the action potential duration, particularly in atrial myocytes.
-
Inhibition of the delayed rectifier potassium current (IK): This is a key contributor to the overall prolongation of repolarization and the QT interval.
-
Minor inhibition of the L-type calcium current (ICa,L): This effect is generally observed at higher concentrations.
Q3: What are the typical ECG changes observed with this compound administration?
Administration of this compound can lead to several changes on the electrocardiogram (ECG), including:
-
Prolongation of the PR interval: Reflecting slowed atrioventricular (AV) conduction.
-
Widening of the QRS complex: Indicating slowed ventricular conduction.
-
Prolongation of the QT interval (and QTc): A key indicator of delayed ventricular repolarization and a surrogate marker for proarrhythmic risk.
Q4: In which experimental models has the proarrhythmic potential of this compound been observed?
The proarrhythmic effects of pirmenol have been documented in various preclinical and clinical settings. In animal models, such as dogs with recent myocardial infarction, pirmenol has been shown to increase the inducibility of ventricular tachycardia.[1] Clinical studies in patients with sustained ventricular tachyarrhythmias have also reported instances of proarrhythmia.
Troubleshooting Guides
In Vitro Electrophysiology (Patch-Clamp)
Issue 1: Inconsistent or unstable recordings of ion channel currents (e.g., INa, Ito, IK) in the presence of pirmenol.
-
Possible Cause 1: Poor seal resistance.
-
Troubleshooting: Ensure a gigaohm seal (>1 GΩ) is achieved before breaking into the whole-cell configuration. A poor seal can lead to leaky currents and inaccurate measurements. Use high-quality borosilicate glass capillaries for pipette fabrication and fire-polish the tips.
-
-
Possible Cause 2: Rundown of ion channels.
-
Troubleshooting: Some ion channels, particularly calcium channels, can exhibit "rundown" or a gradual decrease in current amplitude over time in the whole-cell configuration. Include a stabilization period before drug application and monitor the baseline current for stability. Consider using the perforated patch technique to preserve the intracellular milieu and reduce rundown.
-
-
Possible Cause 3: Pirmenol solution instability or precipitation.
-
Troubleshooting: Prepare fresh solutions of this compound for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all conditions and does not exceed a level that affects ion channel function (typically <0.1%). Visually inspect the solution for any signs of precipitation, especially at higher concentrations.
-
Issue 2: Difficulty in determining an accurate IC50 value for pirmenol's effect on a specific ion channel.
-
Possible Cause 1: Inappropriate concentration range.
-
Troubleshooting: Conduct a preliminary concentration-response experiment with a wide range of pirmenol concentrations to identify the approximate range of inhibition. Based on these results, select a narrower range of concentrations (typically 5-7) that bracket the estimated IC50 value to generate a more accurate curve.
-
-
Possible Cause 2: Use-dependent block.
-
Troubleshooting: For sodium channel blockers like pirmenol, the degree of block can be dependent on the frequency and pattern of channel activation (use-dependence). Ensure that the voltage protocol and stimulation frequency are kept constant throughout the experiment and are relevant to the physiological heart rate being modeled.
-
-
Possible Cause 3: Inadequate data analysis.
-
Troubleshooting: Use a standardized data analysis workflow. Fit the concentration-response data to a Hill equation to determine the IC50 and Hill slope. Ensure that the data points at the lowest and highest concentrations represent minimal and maximal block, respectively.
-
Action Potential Duration (APD) Assays in Cardiomyocytes
Issue 3: High variability in action potential duration (APD) measurements between cells.
-
Possible Cause 1: Heterogeneity of cardiomyocyte population.
-
Troubleshooting: If using primary cardiomyocytes, there can be significant inherent variability. Increase the number of cells recorded for each condition to obtain a more robust mean. If using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), ensure the differentiation protocol yields a consistent and mature phenotype.
-
-
Possible Cause 2: Inconsistent pacing frequency.
-
Troubleshooting: APD is highly dependent on the pacing frequency. Use a constant and physiologically relevant pacing frequency throughout the experiment. Ensure that the cells are capturing the stimulus consistently.
-
-
Possible Cause 3: Temperature fluctuations.
-
Troubleshooting: Ion channel kinetics are temperature-sensitive. Maintain a constant and physiological temperature (around 37°C) for the duration of the experiment using a heated perfusion system and stage.
-
Issue 4: Observation of early afterdepolarizations (EADs) or other proarrhythmic events at baseline (before pirmenol application).
-
Possible Cause 1: Unhealthy or stressed cells.
-
Troubleshooting: Ensure optimal cell culture conditions. Use cells at an appropriate passage number and confluency. Stressed cells are more prone to spontaneous arrhythmic events.
-
-
Possible Cause 2: Sub-optimal recording solutions.
-
Troubleshooting: Verify the composition and pH of both the extracellular and intracellular recording solutions. Imbalances in ion concentrations can alter cell excitability and lead to proarrhythmic events.
-
In Vivo Electrophysiology Studies
Issue 5: Difficulty in inducing arrhythmias with programmed electrical stimulation (PES) following pirmenol administration in an animal model.
-
Possible Cause 1: Inappropriate animal model.
-
Troubleshooting: The choice of animal model is critical. Some healthy animal models may be resistant to drug-induced proarrhythmia. Consider using a "sensitized" model, such as an animal with a healed myocardial infarction or one with chronic atrioventricular (AV) block, which may have a reduced repolarization reserve and be more susceptible to the proarrhythmic effects of drugs.
-
-
Possible Cause 2: Sub-therapeutic drug exposure.
-
Troubleshooting: Ensure that the administered dose of pirmenol achieves plasma concentrations that are clinically relevant and known to be associated with electrophysiological effects. Monitor plasma drug concentrations if possible.
-
-
Possible Cause 3: Anesthesia effects.
-
Troubleshooting: The anesthetic regimen can significantly impact cardiac electrophysiology. Choose an anesthetic with minimal effects on cardiac ion channels and hemodynamics. Maintain a stable plane of anesthesia throughout the study.
-
Issue 6: Ambiguous interpretation of ECG data.
-
Possible Cause 1: Noise and artifacts in the ECG recording.
-
Troubleshooting: Ensure proper electrode placement and good skin-electrode contact to minimize noise. Use appropriate filtering to remove baseline wander and muscle artifacts without distorting the ECG waveform.
-
-
Possible Cause 2: Incorrect measurement of ECG intervals.
-
Troubleshooting: Use validated software for automated ECG interval analysis and manually verify the automated measurements, particularly for the T-wave offset, which can be challenging to identify accurately. Follow a systematic approach to ECG interpretation.
-
Data Presentation
Table 1: Effects of this compound on Cardiac Electrophysiological Parameters
| Parameter | Species/Model | Concentration/Dose | Effect | Reference |
| ECG Intervals | ||||
| PR Interval | Human | Intravenous | Prolongation | |
| QRS Duration | Human | Intravenous | Widening | |
| QTc Interval | Human | Intravenous | Prolongation | |
| Action Potential Parameters | ||||
| Vmax (Upstroke Velocity) | Rabbit Atrial Myocytes | 1-30 µM | Decrease | |
| Action Potential Duration (APD) | Rabbit Atrial Myocytes | 2-30 µM | Prolongation | |
| Ion Channel Currents | ||||
| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | IC50 ≈ 18 µM | Inhibition | |
| L-type Ca2+ Current (ICa,L) | Rabbit Atrial Myocytes | 30 µM | ~20% Inhibition | |
| Acetylcholine-activated K+ Current (IK,ACh) | Guinea-Pig Atrial Myocytes | IC50 ≈ 1 µM | Inhibition | |
| Adenosine-activated K+ Current (IK,Ado) | Guinea-Pig Atrial Myocytes | IC50 ≈ 8 µM | Inhibition |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Ito Measurement
-
Cell Preparation: Isolate single ventricular or atrial myocytes from a suitable animal model (e.g., rabbit) using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
-
Recording:
-
Use an amplifier in voltage-clamp mode.
-
Obtain a gigaohm seal and establish whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +50 mV for 300 ms to elicit Ito.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Allow for steady-state block to be reached at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak outward current during the depolarizing step.
-
Normalize the current in the presence of pirmenol to the control current.
-
Plot the normalized current against the pirmenol concentration and fit the data to a Hill equation to determine the IC50.
-
Action Potential Duration (APD) Assay in iPSC-Cardiomyocytes
-
Cell Culture: Culture iPSC-CMs on fibronectin-coated coverslips until they form a confluent, spontaneously beating monolayer.
-
Dye Loading: Incubate the cells with a voltage-sensitive dye (e.g., FluoVolt) according to the manufacturer's instructions.
-
Recording:
-
Place the coverslip in a recording chamber on a microscope equipped for fluorescence imaging.
-
Perfuse with Tyrode's solution at 37°C.
-
Pace the cells at a constant frequency (e.g., 1 Hz) using field stimulation.
-
Record the changes in fluorescence intensity, which correspond to the action potential.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cells with Tyrode's solution containing this compound at the desired concentration.
-
-
Data Analysis:
-
Measure the APD at 50% and 90% repolarization (APD50 and APD90) from the recorded optical action potentials.
-
Compare the APD values before and after drug application.
-
Visualizations
Caption: Signaling pathway of pirmenol-induced proarrhythmia.
Caption: Experimental workflow for proarrhythmia investigation.
References
Technical Support Center: Pirmenol Efficacy and Serum Potassium Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum potassium levels on the efficacy of Pirmenol.
Troubleshooting Guides & FAQs
Q1: We are observing variable antiarrhythmic efficacy with Pirmenol in our in vivo canine model. Could serum potassium levels be a contributing factor?
A1: While Pirmenol's effects are considered less dependent on serum potassium than other Class Ia antiarrhythmics like disopyramide, potassium levels can still play a role in modulating cardiac electrophysiology.[1] One study on canine Purkinje fibers demonstrated that increasing extracellular potassium from 4 mM to 6 mM did not potentiate the electrophysiological changes induced by Pirmenol.[2] This suggests that in the high-normal to mildly hyperkalemic range, Pirmenol's direct effects are not significantly enhanced. However, significant deviations in serum potassium, particularly hypokalemia, can alter the arrhythmogenic substrate and potentially influence the net effect of any antiarrhythmic drug.
Troubleshooting Steps:
-
Monitor Serum Potassium: Implement routine monitoring of serum potassium levels in your animal models before and during the experimental protocol.
-
Standardize Potassium Levels: Aim to standardize and maintain serum potassium within a physiological range (typically 3.5-4.5 mEq/L for canines) across all experimental animals to reduce variability.
-
Investigate Other Factors: If potassium levels are stable, consider other variables such as drug metabolism, autonomic tone, and the specific arrhythmia model being used.
Q2: In our in vitro patch-clamp experiments on isolated cardiomyocytes, the blocking effect of Pirmenol on potassium channels appears inconsistent. Why might this be?
A2: Pirmenol is known to block several types of potassium channels, including the delayed rectifier current (IK) and the acetylcholine-activated potassium current (IK.ACh).[3] The observed inconsistency could be due to a number of factors:
-
Specific Potassium Channel Subtypes: The expression levels of different potassium channel subtypes can vary between cell preparations and culture conditions. Pirmenol's affinity for these different subtypes may vary.
-
Voltage Protocol: The voltage-clamp protocol used can significantly influence the observed block. Use-dependent block is a characteristic of many ion channel blockers, and the stimulation frequency and membrane potential will affect the degree of block.
-
Extracellular Potassium Concentration: The concentration of potassium in your extracellular solution is critical. Changes in extracellular potassium can alter the resting membrane potential and the driving force for potassium ions, which can, in turn, affect the measured current and the apparent blocking efficacy of Pirmenol.
Troubleshooting Steps:
-
Verify Cell Line/Primary Cell Characteristics: Ensure you have a well-characterized cell system with known expression patterns of the potassium channels of interest.
-
Optimize Voltage-Clamp Protocol: Systematically evaluate different stimulation frequencies and holding potentials to characterize any use-dependent effects of Pirmenol.
-
Control Extracellular Potassium: Prepare your extracellular solutions with high precision and verify the final potassium concentration. Test a range of physiological and pathophysiological potassium concentrations to systematically assess the impact on Pirmenol's blocking kinetics.
Q3: We are designing a study to compare the potassium-dependent effects of Pirmenol with another Class Ia antiarrhythmic. What should we consider?
A3: When comparing Pirmenol to another Class Ia drug, it is crucial to design the experiment to isolate the variable of interest, which in this case is the serum/extracellular potassium concentration.
Key Considerations:
-
Choice of Comparator: Select a Class Ia drug with known potassium-dependent effects, such as disopyramide, to provide a clear contrast.
-
Dose-Response Curves: Generate full dose-response curves for both drugs at different fixed potassium concentrations (e.g., hypokalemic, normokalemic, and hyperkalemic).
-
Electrophysiological Parameters: Measure key electrophysiological parameters that are characteristic of Class Ia drugs, such as the maximum upstroke velocity of the action potential (Vmax), action potential duration at 90% repolarization (APD90), and the effective refractory period (ERP).
-
In Vivo vs. In Vitro: Decide on the most appropriate model. In vitro models like isolated Purkinje fibers or cardiomyocytes offer precise control over the extracellular environment. In vivo models, while more complex, provide data that may be more clinically relevant.
Data Presentation
Table 1: Impact of Extracellular Potassium on Pirmenol's Electrophysiological Effects in Canine Purkinje Fibers
| Parameter | Pirmenol Concentration | Extracellular K+ (mM) | Observed Effect | Reference |
| Action Potential Characteristics | ≥ 1 x 10-6 M | 4 | Depression of Vmax and automaticity. | [2] |
| ≥ 1 x 10-5 M | 4 | Decreased action potential amplitude, prolonged APD90, prolonged ERP. | [2] | |
| Potentiation of Effects | ≥ 1 x 10-6 M to ≥ 1 x 10-5 M | 4 vs. 6 | No significant potentiation of Pirmenol-induced changes with increased K+. | [2] |
Table 2: General Electrophysiological Effects of Pirmenol on Cardiac Tissues
| Parameter | Pirmenol Concentration (µM) | Tissue Type | Effect | Reference |
| Action Potential Duration (APD) | 0.5 - 5 | Rabbit Purkinje Fibers | Marked prolongation | [3] |
| ≥ 10 | Rabbit Purkinje Fibers | Diminished APD | [3] | |
| Maximum Upstroke Velocity (Vmax) | ≥ 10 | Rabbit Purkinje Fibers | Depressed in a use-dependent manner | [3] |
| Delayed Rectifier K+ Current (IK) | 1 | Rabbit Purkinje Fibers | Strong depression (KD-value) | [3] |
Experimental Protocols
1. Isolated Canine Cardiac Purkinje Fiber Preparation
-
Objective: To isolate canine cardiac Purkinje fibers for in vitro electrophysiological studies.
-
Methodology:
-
Hearts are excised from anesthetized mongrel dogs.
-
The heart is mounted on a Langendorff apparatus and perfused with a modified Tyrode's solution containing (in mmol/L): 123 NaCl, 4.5 KCl, 1.8 CaCl2, 0.98 MgCl, 20 NaHCO3, 1.01 NaH2PO4, and 11 dextrose, gassed with 95% O2 and 5% CO2.
-
The left ventricle is opened to expose the endocardial surface.
-
Free-running Purkinje fibers are carefully dissected from the endocardium.
-
The isolated fibers are transferred to a tissue bath superfused with Tyrode's solution at 37°C.
-
The fibers are allowed to equilibrate for at least one hour before electrophysiological recordings commence.
-
2. Microelectrode Recording of Action Potentials
-
Objective: To measure the action potential characteristics of isolated cardiac preparations.
-
Methodology:
-
The isolated tissue (e.g., Purkinje fiber) is placed in a heated tissue bath and superfused with oxygenated Tyrode's solution.
-
Glass microelectrodes filled with 3 M KCl are used to impale individual cells.
-
A stimulus generator is used to deliver electrical stimuli to the tissue at a fixed cycle length.
-
The transmembrane action potentials are recorded using a high-input impedance amplifier.
-
Data is digitized and stored for offline analysis of parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at various levels of repolarization.
-
3. Two-Microelectrode Voltage Clamp Technique
-
Objective: To measure specific ion currents across the cell membrane of larger cells like Purkinje fibers.
-
Methodology:
-
Two microelectrodes are inserted into a single cell of the isolated Purkinje fiber.
-
One electrode measures the membrane potential, while the other injects current into the cell.
-
A feedback amplifier compares the measured membrane potential to a command potential set by the researcher.
-
The amplifier injects the necessary current to hold the membrane potential at the command level.
-
The injected current is equal in magnitude and opposite in direction to the current flowing across the cell membrane, allowing for the measurement of specific ion currents.
-
Visualizations
Caption: Pirmenol's dual blockade of Na+ and K+ channels.
Caption: In vitro workflow for assessing Pirmenol's efficacy.
Caption: Logical relationship of potassium and Pirmenol efficacy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pirmenol Hydrochloride Formulation for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pirmenol hydrochloride formulations for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents and water. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in water, where solubility can be enhanced with sonication.
Q2: What are the recommended storage conditions for this compound powder and solutions?
A2: For long-term storage of the solid powder, it is recommended to store it at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks. Stock solutions in organic solvents like DMSO should be stored at -20°C for up to 1 month or -80°C for up to 6 months to prevent degradation. It is advisable to store solutions under a nitrogen atmosphere. Aqueous solutions are not recommended for storage for more than one day.
Q3: How can I prepare a this compound formulation for oral administration in animal studies?
A3: A common method for preparing an oral gavage formulation involves a multi-step process to ensure solubility and stability. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is to use 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil.[1]
Q4: Can this compound be administered parenterally?
A4: Yes, this compound has been administered intravenously in preclinical studies.[2][3] Formulations for parenteral administration require sterile and isotonic preparations. The excipients must be carefully selected to be biocompatible and not cause irritation or toxicity.
Troubleshooting Guides
Formulation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution upon standing | - Low aqueous solubility of the free base at neutral or alkaline pH. - Temperature fluctuations affecting solubility. - Supersaturation of the solution. | - Ensure the pH of the aqueous vehicle is acidic to maintain the protonated, more soluble form of pirmenol. - Prepare fresh aqueous solutions daily. - If using co-solvents, ensure the final concentration of this compound does not exceed its solubility limit in the mixed solvent system. - Gentle warming and sonication can be used to redissolve precipitate, but stability at elevated temperatures should be considered. |
| Cloudiness or phase separation in co-solvent formulations | - Incomplete mixing of solvents. - Incompatibility of excipients. - Exceeding the solubility limit in the final formulation. | - Add each solvent sequentially and ensure complete mixing after each addition. - Visually inspect the formulation for any signs of incompatibility between excipients before adding the active pharmaceutical ingredient (API). - Prepare a small test batch to confirm the solubility at the desired concentration. |
| Color change in the formulation | - Degradation of this compound, possibly due to oxidation or photodegradation. - Interaction with excipients. | - Protect the formulation from light by using amber vials or covering the container with aluminum foil. - Prepare formulations under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Conduct compatibility studies with all excipients to identify any potential interactions. |
Analytical Issues (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation. - Incompatible sample solvent with the mobile phase. - Column overload. | - Use a guard column to protect the analytical column. - Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. - Reduce the injection volume or the concentration of the sample. |
| Variable retention times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost peaks | - Contamination in the mobile phase or sample. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent to confirm the source of the ghost peaks. |
Experimental Protocols
Preparation of an Oral Gavage Formulation (2 mg/mL)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile container, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline while continuously mixing. The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is clear and homogenous. If necessary, use gentle warming or sonication to aid dissolution.
Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
1. Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210-280 nm).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
2. Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid powder and a solution of this compound to dry heat (e.g., 70°C).
-
Photodegradation: Expose a solution of this compound to UV light.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to separate the intact drug from its degradation products.
Visualizations
Caption: Workflow for this compound Formulation and Stability Testing.
Caption: Logical Flow for Troubleshooting Formulation Precipitation Issues.
References
Validation & Comparative
A Comparative Analysis of the Electrophysiologic Effects of Pirmenol Hydrochloride and Procainamide
This guide provides an objective comparison of the electrophysiologic effects of two Class Ia antiarrhythmic agents: pirmenol hydrochloride and procainamide. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailing methodologies, and visualizing key concepts.
Mechanism of Action: Class Ia Sodium Channel Blockade
Both pirmenol and procainamide are classified as Class Ia antiarrhythmic drugs under the Vaughan Williams classification system.[1][2][3] Their primary mechanism of action involves the blockade of voltage-gated sodium channels (Na+) in cardiomyocytes.[1][2][4] This action decreases the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, which in turn slows the conduction velocity of the electrical impulse throughout the heart.[1][2][5][6]
Furthermore, as Class Ia agents, both drugs moderately prolong the duration of the action potential and increase the effective refractory period (ERP) of cardiac tissue.[2][4][6][7] This dual effect of slowing conduction and increasing refractoriness helps to suppress re-entrant arrhythmias. Pirmenol and procainamide also exhibit some potassium channel blocking activity, contributing to the prolongation of the action potential.[1][4]
Caption: Mechanism of Pirmenol and Procainamide.
Comparative Electrophysiologic Data
The following table summarizes the quantitative effects of this compound and procainamide on key electrophysiologic parameters as reported in various experimental and clinical studies.
| Parameter | This compound Effect | Procainamide Effect | Experimental Model / Study Population | Citations |
| ECG Intervals | ||||
| PR Interval | Significant prolongation. | Prolongation, may become worse at higher levels. | Canine Purkinje fibers; Patients with VT. | [7][8] |
| QRS Interval | Increased by 14% ± 12%. | Prolongation, may become worse at higher levels. | Patients with sustained ventricular tachyarrhythmias. | [2][3] |
| QTc Interval | Increased by 13% ± 12%. | Prolongation, may become worse at higher levels. | Patients with sustained ventricular tachyarrhythmias. | [2][3] |
| HV Interval | Increased by 22% ± 28%. | Prolonged by 6-9 msec with doses of 200-400 mg. | Patients with sustained ventricular tachyarrhythmias; Patients undergoing EP study. | [3] |
| Refractory Periods | ||||
| Atrial ERP | Increased by 20% ± 14%. | Dose-related increases, significant with 300-400 mg doses. | Patients with sustained ventricular tachyarrhythmias. | [3][9] |
| Ventricular ERP | Increased by 7% ± 8%. | Increases ventricular refractory period. | Patients with sustained ventricular tachyarrhythmias. | [1][3] |
| AV Nodal ERP | Decreased from 308 ± 51 to 272 ± 23 ms. | Effects are variable and not dose-related. | Normal subjects and patients with WPW syndrome. | [9][10] |
| His-Purkinje System ERP | Not specified. | Significant and progressively dose-related increases with 100-400 mg. | Patients undergoing EP study. | [9] |
| Cardiac Tissue Effects | ||||
| Action Potential Duration | Lengthened in all cardiac tissues studied (atrium, Purkinje, ventricle). | Prolongs the action potential. | Isolated rabbit heart; Canine Purkinje fibers. | [5][7] |
| Max Rate of Depolarization | Decreased in isolated rabbit atrium, Purkinje cells, and ventricle. | Reduces the maximal rate of depolarization. | Isolated rabbit heart; Canine Purkinje fibers. | [1][5] |
| Automaticity | Depressed in canine cardiac Purkinje fibers. | Decreased. | Canine cardiac Purkinje fibers. | [6][7] |
| Sinus Node Function | ||||
| Sinus Cycle Length | Decreased by 11% ± 13%. | Effects are variable and not dose-related. | Patients with sustained ventricular tachyarrhythmias. | [3] |
Experimental Protocols
The data presented above are derived from a range of experimental models. Understanding these methodologies is crucial for interpreting the results.
In Vitro Animal Tissue Studies
-
Objective: To determine the direct cellular electrophysiologic effects of the drugs on isolated cardiac tissues.
-
Methodology:
-
Tissue Preparation: Hearts are excised from animals (e.g., rabbits, canines). Specific tissues like the sinoatrial node, atrium, Purkinje fibers, or ventricular muscle are dissected and placed in a tissue bath.[5][7]
-
Superfusion: The tissue is continuously superfused with a Tyrode solution (a salt solution that mimics the composition of interstitial fluid) maintained at a physiological temperature and pH.[7]
-
Electrophysiological Recording: Intracellular microelectrodes are inserted into individual cardiac cells to record action potentials. Parameters such as action potential amplitude, duration (APD), and the maximum rate of depolarization (Vmax) are measured.[5][7]
-
Drug Administration: After obtaining baseline recordings, pirmenol or procainamide is added to the superfusate at varying concentrations (e.g., 1x10⁻⁶ M to 1x10⁻⁵ M).[7] The effects are recorded and compared to baseline. A washout period with a drug-free solution is often performed to confirm reversibility.[5][7]
-
In Vivo Human Electrophysiology (EP) Studies
-
Objective: To evaluate the electrophysiologic effects of the drugs in a clinical setting on the entire cardiac conduction system.
-
Methodology:
-
Patient Population: Studies are conducted on patients, often those with a history of arrhythmias like ventricular tachycardia.[3][8][11] All other antiarrhythmic drugs are discontinued for at least five half-lives before the study.[11]
-
Catheter Placement: Multipolar electrode catheters are inserted through peripheral veins and advanced to various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.
-
Baseline Measurements: A baseline electrophysiologic evaluation is performed. This involves recording intracardiac electrocardiograms and measuring baseline intervals (AH, HV), sinus node function (sinus cycle length, sinus node recovery time), and the effective refractory periods of different cardiac tissues using programmed electrical stimulation.[3][11]
-
Drug Administration: The drug is administered intravenously, often as an initial bolus followed by a continuous infusion (e.g., pirmenol at 0.7-1.1 mg/kg bolus followed by 35-40 µg/kg/min infusion; procainamide at 10-15 mg/kg).[12] Plasma concentrations are often monitored.[3]
-
Post-Drug Evaluation: After drug administration, the complete electrophysiologic evaluation is repeated to assess for changes in conduction times, refractory periods, and the inducibility of arrhythmias.[8][11]
-
Caption: Typical Human Electrophysiology Study Workflow.
Summary of Comparison
Both pirmenol and procainamide demonstrate classic Class Ia electrophysiologic effects, primarily by slowing conduction and prolonging repolarization.
-
Similarities: Both drugs consistently prolong the PR, QRS, and QTc intervals, indicating a slowing of conduction through the atria, His-Purkinje system, and ventricles.[2][3][8][11] They both decrease the maximum rate of depolarization and lengthen the action potential duration, which is the fundamental basis of their antiarrhythmic action.[1][5]
-
Differences: The available data suggest some nuances in their effects. Pirmenol has been reported to decrease sinus cycle length (increase heart rate) in some studies, whereas the effect of procainamide on the sinus node is more variable.[3][9] Furthermore, pirmenol was found to decrease the AV nodal effective refractory period in one study, while procainamide's effect on this parameter was inconsistent.[9][10] It is important to note that pirmenol has been described as having a favorable pharmacokinetic profile that may allow for less frequent dosing compared to procainamide.[13]
This guide provides a comparative overview based on available scientific literature. Direct, head-to-head clinical trials are essential for a definitive comparison of the electrophysiologic profiles and clinical efficacy of these two agents.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Electrophysiology and antiarrhythmic efficacy of intravenous pirmenol in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 5. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic evaluation of pirmenol for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic effects of procainamide in subtherapeutic to therapeutic doses on human atrioventricular conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute electrophysiologic effects of pirmenol in normal subjects and in patients with Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrocardiographic and electrophysiologic effects of pirmenol in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of intravenous procainamide on the HV interval at electrophysiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pirmenol Hydrochloride and Lidocaine in the Management of Ventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic agents pirmenol hydrochloride and lidocaine, focusing on their efficacy in treating ventricular arrhythmias. The information presented is collated from a range of preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Executive Summary
This compound is a class Ia antiarrhythmic agent, whereas lidocaine is a class Ib agent.[1][2] While both are utilized in the management of ventricular arrhythmias, their electrophysiological and hemodynamic profiles differ significantly. Pirmenol generally prolongs the action potential duration, whereas lidocaine is known to shorten it in ventricular tissue.[3][4] This guide delves into the specifics of these differences, supported by experimental data, to provide a clear comparison for research and development purposes.
Quantitative Data Comparison
The following tables summarize the key quantitative data on the electrophysiological and hemodynamic effects of this compound and lidocaine.
Electrophysiological Effects
| Parameter | This compound | Lidocaine | Tissue/Model |
| Maximum Upstroke Velocity (Vmax) of Action Potential | Depressed ≥ 1 x 10-6 M[5] | Decreased at high concentrations (≥ 1 x 10-4 M)[4] | Canine Cardiac Purkinje Fibers[4][5] |
| Action Potential Duration (APD) | Lengthened in all cardiac tissues studied[3] | Shortened at 1 x 10-5 M[4] | Canine Cardiac Purkinje Fibers, Ventricular Muscle[3][4] |
| Effective Refractory Period (ERP) | Prolonged[5] | Shortened at 1 x 10-5 M[4] | Canine Cardiac Purkinje Fibers[4][5] |
| Automaticity (Phase 4 Depolarization) | Depressed ≥ 1 x 10-6 M[5] | Attenuated or abolished at 1 x 10-6 and 1 x 10-5 M[4] | Canine Cardiac Purkinje Fibers[4][5] |
| Action Potential Amplitude | Decreased ≥ 1 x 10-5 M[5] | No significant effect at ≤ 1 x 10-5 M[4] | Canine Cardiac Purkinje Fibers[4][5] |
Hemodynamic Effects in Patients
| Parameter | This compound | Lidocaine | Study Population |
| Heart Rate | Increased by 10 beats/min (p < 0.001)[6][7][8] | No significant change[6][7][8] | Patients undergoing catheterization[6][7][8] |
| Mean Arterial Pressure (MAP) | Increased by 5 mmHg (p < 0.001)[6][7][8] | Increased by 6 mmHg (p < 0.001)[6][7][8] | Patients undergoing catheterization[6][7][8] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Not significantly increased[6][7] | Increased by 2.8 mmHg (p < 0.05)[6][7][8] | Patients undergoing catheterization[6][7][8] |
| Echocardiographic Ejection Fraction | Reduced by 0.05 (p < 0.0001)[8] | Reduced by 0.03 (p < 0.05)[6][7][8] | Patients undergoing catheterization[6][7][8] |
| Systemic Vascular Resistance | Increased (p < 0.05)[6][7][8] | Not significantly changed[6][7][8] | Patients undergoing catheterization[6][7][8] |
| Pulmonary Arterial Resistance | Increased (p < 0.01)[6][7][8] | Not significantly changed[6][7][8] | Patients undergoing catheterization[6][7][8] |
Efficacy in Suppression of Ventricular Arrhythmias
| Study Outcome | This compound | Lidocaine | Study Details |
| Suppression of Premature Ventricular Complexes (PVCs) | >70% suppression of PVCs in all 6 patients with heart disease at 52 weeks.[9] | In a randomized trial, arrhythmia control (>50% reduction of PVCs) was achieved in 9 of 13 trials.[10] | Pirmenol: 6 patients with heart disease and 11 controls.[9] Lidocaine: 26 patients with clinically significant ventricular arrhythmias.[10] |
| Termination of Sustained Monomorphic Ventricular Tachycardia (VT) | Efficacy demonstrated in patients with a history of sustained VT.[11] | Less effective than procainamide, sotalol, and amiodarone in terminating VT.[12] | Pirmenol: 21 patients with a history of sustained VT.[11] Lidocaine: Systematic review of studies on stable, monomorphic VT.[13] |
| Protection against Ventricular Fibrillation (VF) | Complete suppression of VF at 5 mg/kg in a rat model of coronary artery ligation.[14] | Reduced fibrillation and/or death in a rat model of coronary artery ligation.[14] | Anesthetized rats with acute coronary artery ligation.[14] |
Experimental Protocols
Isolation of Canine Cardiac Purkinje Fibers
This protocol is synthesized from methodologies described in studies investigating the electrophysiological effects of antiarrhythmic drugs on canine Purkinje fibers.[15][16][17]
Objective: To isolate single Purkinje cells from a canine heart for electrophysiological studies.
Materials:
-
Canine heart
-
Cardioplegia buffer (in mmol/L): 120.4 NaCl, 14.7 KCl, 0.6 KH2PO4, 0.6 Na2HPO4, 1.2 MgSO4·7H2O, 4.6 NaHCO3, 10 Na-HEPES, 5.5 glucose, and 30 taurine.[16]
-
Modified Tyrode's solution (in mmol/L): 123 NaCl, 4.5 KCl, 1.8 CaCl2, 0.98 MgCl, 20 NaHCO3, 1.01 NaH2PO4, and 11 dextrose, plus 0.04 g/L bovine albumin.[16]
-
Enzyme solution: Collagenase and protease dissolved in Ca2+-free Tyrode's solution.
-
Low-Ca2+ Tyrode's solution.
-
Lugol's solution for visualization.[18]
-
Standard dissection tools, perfusion apparatus, and a microscope.
Procedure:
-
Heart Excision and Cardioplegia: The heart is rapidly excised and immersed in cold saline containing heparin. The aortic root is cannulated and perfused with cold cardioplegia buffer to arrest the heart and protect the myocardium.[16]
-
Exposure of the Left Ventricle: An incision is made in the right ventricular free wall and distal septum to expose the endocardial surface of the left ventricle.[16]
-
Coronary Artery Perfusion: A perfusion catheter is inserted and ligated within the left main coronary artery for continuous perfusion with modified Tyrode's solution, gassed with 95% O2, 5% CO2, and maintained at 37±1°C.[16]
-
Identification of Purkinje Fibers: The endocardial surface is stained with Lugol's solution to visualize the Purkinje fiber network.[18]
-
Dissection of Purkinje Fibers: Under a dissecting microscope, free-running Purkinje fibers are carefully dissected from the endocardial surface.
-
Enzymatic Digestion: The dissected fibers are transferred to an enzyme solution containing collagenase and protease in a Ca2+-free Tyrode's solution and incubated to digest the fibrous tissue sheath.[19]
-
Cell Dissociation: The digested tissue is gently triturated with a pipette to release single Purkinje cells.[19]
-
Washing and Storage: The cell suspension is washed multiple times with a low-Ca2+ Tyrode's solution to remove the enzymes. The isolated cells are then stored in a normal Tyrode's solution at room temperature.[19]
Whole-Cell Patch-Clamp Recording from Ventricular Myocytes
This protocol is a generalized procedure based on methods described for whole-cell patch-clamp recordings from isolated ventricular myocytes.[20][21][22][23][24]
Objective: To record ionic currents from single ventricular myocytes using the whole-cell patch-clamp technique.
Materials:
-
Isolated ventricular myocytes
-
Extracellular (bath) solution (example composition in mM): 137 NaCl, 1.8 CaCl2, 25 CsCl, 0.5 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).[20]
-
Intracellular (pipette) solution (example composition in mM): 120 CsCl, 10 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), 1 EGTA, 1 MgCl2, 1 Na2GTP, 5 phosphocreatine, and 10 HEPES (pH 7.2).[20]
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software).[20]
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Plating: A suspension of isolated ventricular myocytes is placed in an experimental chamber on the stage of an inverted microscope and allowed to adhere to the bottom.
-
Pipette Preparation: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the intracellular solution.
-
Pipette Positioning: The pipette, mounted on a micromanipulator, is lowered into the bath solution and positioned near a target myocyte.
-
Gigaohm Seal Formation: Gentle suction is applied to the pipette to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps are applied to elicit specific ionic currents (e.g., a prepulse to -40 mV to inactivate sodium channels followed by depolarizing steps to measure calcium currents).[20]
-
Data Acquisition: The resulting ionic currents are recorded by the amplifier, digitized, and stored on a computer for later analysis.[20]
-
Drug Application: The drug of interest (pirmenol or lidocaine) is applied to the bath solution, and the recording protocol is repeated to determine the drug's effect on the ionic currents.
Signaling Pathways and Mechanisms of Action
This compound
This compound exhibits a complex mechanism of action, characteristic of a class Ia antiarrhythmic agent, but with additional effects. It primarily blocks fast sodium channels, but also affects potassium and calcium channels, and has been shown to be a muscarinic acetylcholine receptor (M2) antagonist.[25][26] This multifaceted action contributes to its electrophysiological effects, including the prolongation of the action potential duration.
References
- 1. Long-term efficacy of oral pirmenol in suppressing ventricular premature depolarizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute haemodynamic effects of the antiarrhythmic agent pirmenol in cardiac patients: a comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hemodynamic effects of pirmenol and lidocaine: a placebo-controlled, double-blind, comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary study of pirmenol in the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of ventricular arrhythmias with intravenous disopyramide and lidocaine: efficacy comparison in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antidysrhythmic drug therapy for the termination of stable, monomorphic ventricular tachycardia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. The canine Purkinje fiber: an in vitro model system for acquired long QT syndrome and drug-induced arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distribution characteristics of Purkinje fibres in the canine left ventricle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]
- 21. Cardiomyocyte isolation and whole-cell patch clamp [bio-protocol.org]
- 22. Whole-cell patch clamp [bio-protocol.org]
- 23. profiles.wustl.edu [profiles.wustl.edu]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 26. Effects of this compound on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pirmenol Hydrochloride and Quinidine in Preclinical Cardiac Arrhythmia Models
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antiarrhythmic properties of pirmenol hydrochloride and quinidine, supported by experimental data from preclinical models. This analysis focuses on their efficacy, electrophysiological effects, and the methodologies used in their evaluation.
This compound, a pyridinemethanol derivative, and quinidine, a class Ia antiarrhythmic agent, have both demonstrated efficacy in the management of cardiac arrhythmias.[1][2] Preclinical studies have been crucial in elucidating their mechanisms of action and comparative profiles. Pirmenol has shown high efficacy against both atrial and ventricular arrhythmias induced by various methods in animal models.[1] It has been noted for its relatively wide margin of safety compared to other class I agents in canine studies.[1] Quinidine, a well-established antiarrhythmic, effectively prevents ventricular fibrillation and tachycardia in a concentration-dependent manner, as demonstrated in isolated rat heart preparations.[3]
Quantitative Comparison of Electrophysiological and Antiarrhythmic Effects
The following tables summarize the key quantitative data from comparative and individual studies of this compound and quinidine.
Table 1: Comparative Effects on Electrocardiogram (ECG) Intervals in Humans
| Parameter | This compound (mean change) | Quinidine (mean change) | p-value |
| PR Interval | +5 ± 11 ms | +5 ± 18 ms | NS |
| QRS Interval | +10 ± 5 ms | +5 ± 14 ms | NS |
| QT Interval | +8 ± 9 ms | +46 ± 30 ms | < 0.01 |
| JT Interval | -2 ± 10 ms | +41 ± 36 ms | < 0.01 |
Data from a double-blind, placebo-controlled study in patients with frequent ventricular ectopic depolarizations.[4]
Table 2: Efficacy in Suppression of Ventricular Arrhythmias
| Drug | Model/Patient Population | Efficacy |
| This compound | Patients with chronic, stable premature ventricular complexes (PVCs) | ≥ 90% reduction in PVCs with 70-150 mg infusions.[5] |
| Patients with ventricular arrhythmias | > 70% suppression in premature ventricular contraction rate.[6] | |
| Quinidine | Isolated rat heart (reperfusion arrhythmia model) | Concentration-dependent prevention of ventricular fibrillation and tachycardia.[3] |
| Patients with frequent spontaneous ventricular ectopy | Suppression of arrhythmia in 11 of 12 patients who completed the study.[7] |
Table 3: Hemodynamic Effects in Humans
| Parameter | This compound (mean change) | Quinidine |
| Diastolic Blood Pressure | +4 mm Hg | Not specified in the provided results |
| Heart Rate | +9 bpm | Can lead to an increase in sinus rate.[2] |
| Ejection Fraction | -5% | Can have negative inotropic activity.[2] |
| Systolic Blood Pressure | No significant change | Can act as an α-adrenergic antagonist.[2] |
| Cardiac Output | No significant change | Not specified in the provided results |
Pirmenol data from a study in patients with coronary artery disease.[8]Quinidine information is from a general description of its properties.[2]
Mechanism of Action
Both this compound and quinidine are classified as Class IA antiarrhythmic agents, primarily acting by blocking the fast inward sodium current (INa). This action decreases the maximum rate of depolarization of the cardiac action potential (Vmax). Quinidine also affects multiple potassium currents (IKr, IKs, IK1, Ito) and the L-type calcium current (ICa), leading to a prolongation of the action potential duration and the QT interval.[2][9] Pirmenol is described as having quinidine-like (Class Ia) properties, but with a distinguishing minimal effect on the QT interval compared to quinidine.[4][10]
Caption: Simplified signaling pathway of Class IA antiarrhythmics.
Experimental Protocols
The evaluation of pirmenol and quinidine has involved a variety of in vivo and in vitro models. Below are summaries of typical experimental methodologies.
In Vivo Canine Model of Ventricular Arrhythmia
This model is frequently used to assess the efficacy of antiarrhythmic drugs.
-
Animal Model: Conscious dogs with surgically induced myocardial infarction (e.g., coronary artery ligation, Harris model) are often used as they develop stable ventricular arrhythmias.[1]
-
Arrhythmia Induction: Arrhythmias arise spontaneously from the ischemic zone created by the coronary artery ligation.
-
Drug Administration: this compound can be administered intravenously (IV) or orally to assess its ability to suppress, prevent, or terminate the existing arrhythmia.[1]
-
Data Collection: Continuous electrocardiogram (ECG) monitoring is used to quantify the frequency and severity of ventricular arrhythmias before, during, and after drug administration. Plasma drug concentrations are often measured to establish a dose-response relationship.[1]
In Vitro Isolated Heart Model
This model allows for the study of drug effects on the electrophysiology of the heart in a controlled environment, independent of systemic influences.
-
Model: Isolated perfused rabbit or rat hearts are commonly used.[3][11]
-
Arrhythmia Induction: Arrhythmias, such as ventricular fibrillation and tachycardia, can be induced by methods like coronary artery reperfusion.[3]
-
Drug Administration: The drug (e.g., quinidine) is added to the perfusate at varying concentrations.[3]
-
Data Collection: An epicardial mapping system with multiple electrodes can be used to record the activation times and patterns of the epicardial surface.[11] This allows for the analysis of parameters like the activation-recovery interval and the dispersion of repolarization.
Caption: A typical experimental workflow for evaluating antiarrhythmic drugs.
Summary and Conclusion
Both this compound and quinidine are effective in suppressing ventricular arrhythmias in various preclinical models. The primary distinction in their electrophysiological profiles lies in their effect on the QT interval; quinidine causes a marked prolongation, whereas pirmenol has a minimal effect.[4] This difference may have implications for the proarrhythmic potential of these drugs. Pirmenol has also been suggested to have a wider safety margin and less dependence on serum potassium levels compared to other class I agents.[1] The choice between these agents in a research or clinical context would depend on the specific type of arrhythmia being studied or treated and the desired electrophysiological and hemodynamic profile. Further head-to-head studies in standardized models would be beneficial for a more definitive comparison.
References
- 1. Pirmenol: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirmenol: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary study of pirmenol in the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Hemodynamic effects of the antiarrhythmic drug pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on the proarrhythmic effects of some antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pirmenol Hydrochloride and Other Class Ia Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of pirmenol hydrochloride against other prominent Class Ia antiarrhythmic agents: quinidine, procainamide, and disopyramide. The information is compiled from a review of clinical and preclinical studies to assist in research and development efforts within the field of cardiology.
Electrophysiological Effects and Mechanism of Action
Class Ia antiarrhythmic drugs primarily exert their effects by blocking the fast sodium channels (INa) in cardiac myocytes, which slows the upstroke of the action potential (Phase 0) and consequently, the conduction velocity.[1][2] These agents also typically prolong the action potential duration (APD) and the effective refractory period (ERP), an effect attributed to their blockade of potassium channels.[1][3]
This compound is classified as a Class Ia antiarrhythmic agent with quinidine-like properties.[4] Its mechanism of action involves the blockade of fast sodium channels and potassium channels, leading to a depression of the spontaneous discharge of the sinoatrial node.[5][6]
The following diagram illustrates the generalized signaling pathway of Class Ia antiarrhythmics.
Caption: Generalized Signaling Pathway of Class Ia Antiarrhythmics.
Comparative Efficacy in Ventricular Arrhythmias
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in the treatment of ventricular arrhythmias.
Table 1: Suppression of Ventricular Premature Complexes (VPCs)
| Drug | Study Design | Patient Population | Efficacy Endpoint | Result | Citation |
| Pirmenol | Placebo-controlled, double-blind, multicenter | 196 patients with VPCs | ≥70% reduction in VPC frequency | 60% of patients achieved endpoint | [7] |
| Pirmenol | Open-label, dose-titration | 12 patients with VPDs | >75% long-term suppression of VPDs | 58% of patients achieved effective long-term suppression | [8] |
| Pirmenol | Double-blind, placebo-controlled vs. Quinidine | 18 patients with frequent ventricular ectopic depolarizations | Effective and tolerated suppression of arrhythmia | Pirmenol: 7/8 patients; Quinidine: 5/10 patients (p < 0.05) | [9] |
| Quinidine | Short-term, placebo-controlled, double-blind | 20 ambulatory patients with chronic ventricular arrhythmias | Statistically significant reduction in chronic PVCs | 70% of patients | [10] |
| Disopyramide | Double-blind, placebo-controlled, crossover vs. Ethmozine | 27 patients with frequent VPDs | 80% VPD reduction | 22% of patients | [1] |
| Procainamide | Retrospective analysis | 34 patients with recurrent ventricular arrhythmias | Significant decrease in total VT/VF episodes | Median episodes decreased from 19 to 5.5 (p < 0.05) | [11] |
Table 2: Termination of Ventricular Tachycardia (VT)
| Drug | Study Design | Patient Population | Efficacy Endpoint | Result | Citation |
| Pirmenol | Electrophysiologic study | 20 patients with VT refractory to other drugs | Non-inducibility of VT after intravenous pirmenol | 7 out of 20 patients | [5] |
| Procainamide | Randomized controlled trial (PROCAMIO) vs. Amiodarone | 62 patients with stable wide QRS tachycardia | Termination of tachycardia within 40 minutes | 67% of patients | [12][13] |
| Procainamide | Observational study | 15 patients with inducible, sustained VT | Termination of VT during infusion | 93% of patients | [14][15] |
| Disopyramide | Observational study | 160 patients with supraventricular and ventricular arrhythmias | Overall success rate in ventricular arrhythmias | 85% | [16] |
| Quinidine | Retrospective analysis | 30 patients with in-hospital quantifiable VA episodes | Reduction in acute VA episodes | Median episodes reduced from 3 to 0 (p < 0.001) | [6] |
Comparative Effects on Electrocardiogram (ECG) Intervals
The table below presents a comparison of the effects of pirmenol and quinidine on various ECG intervals from a head-to-head clinical trial.
Table 3: Mean Change in ECG Intervals from Placebo
| ECG Interval | Pirmenol (mean change ± SD) | Quinidine (mean change ± SD) | p-value | Citation |
| PR Interval | 5 ± 11 ms | 5 ± 18 ms | NS | [9] |
| QRS Interval | 10 ± 5 ms | 5 ± 14 ms | NS | [9] |
| QT Interval | 8 ± 9 ms | 46 ± 30 ms | < 0.01 | [9] |
| JT Interval | -2 ± 10 ms | 41 ± 36 ms | < 0.01 | [9] |
Experimental Protocols
Below are summaries of the methodologies for key experiments cited in this guide.
Pirmenol vs. Quinidine for Ventricular Ectopic Depolarizations
-
Study Design: A double-blind, placebo-controlled, randomized trial.[9]
-
Patient Population: 18 patients with frequent ventricular ectopic depolarizations.[9]
-
Methodology: Patients were randomized to receive either pirmenol (8 patients) or quinidine (10 patients). The efficacy and tolerability in suppressing arrhythmia were assessed over a 4-week period. Computerized 12-lead electrocardiography was used to measure changes in PR, QRS, QT, and JT intervals from placebo to treatment.[9]
The workflow for this clinical trial is depicted below.
Caption: Workflow of the Pirmenol vs. Quinidine Clinical Trial.
PROCAMIO: Procainamide vs. Amiodarone for Ventricular Tachycardia
-
Study Design: A randomized, open-label clinical trial.[12]
-
Patient Population: 62 patients with hemodynamically stable, regular wide QRS tachycardia.[12]
-
Methodology: Patients were randomized to receive either intravenous procainamide (10 mg/kg over 20 minutes) or intravenous amiodarone (5 mg/kg over 20 minutes). The primary outcome was the incidence of major adverse cardiac events within 40 minutes of infusion initiation. The secondary outcome was the termination of tachycardia.[12]
Summary and Conclusion
The available evidence suggests that this compound is an effective Class Ia antiarrhythmic agent for the suppression of ventricular arrhythmias. In a direct comparison with quinidine, pirmenol demonstrated comparable efficacy in arrhythmia suppression with a significantly lower impact on QT interval prolongation.[9]
The choice of a Class Ia antiarrhythmic agent should be guided by the specific clinical scenario, patient characteristics, and the potential for adverse effects. Pirmenol's unique electrocardiographic profile, particularly its minimal effect on the QT interval compared to quinidine, may offer a therapeutic advantage in certain patient populations. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound against other Class Ia agents.
References
- 1. Comparative effect of disopyramide and ethmozine in suppressing complex ventricular arrhythmias by use of a double-blind, placebo-controlled, longitudinal crossover design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical studies of the antiarrhythmic efficacy of disopyramide phosphate (Norpace) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disopyramide: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Electrocardiographic and electrophysiologic effects of pirmenol in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinidine in the Management of Recurrent Ventricular Arrhythmias: A Reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter dose-response study of this compound in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy of oral pirmenol in suppressing ventricular premature depolarizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pirmenol: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short- and long-term therapeutic efficacy of quinidine sulfate for the treatment of chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral procainamide as pharmacological treatment of recurrent and refractory ventricular tachyarrhythmias: A single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 13. Pharmacologic Management for Ventricular Arrhythmias: Overview of Anti-Arrhythmic Drugs [mdpi.com]
- 14. Dissociation of termination and prevention of inducibility of sustained ventricular tachycardia with infusion of procainamide: evidence for distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacyacute.com [pharmacyacute.com]
- 16. Efficacy of intravenous disopyramide in acute cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pirmenol and Disopyramide for the Treatment of Ventricular Arrhythmias
A comprehensive review of the electrophysiological properties, pharmacokinetics, clinical efficacy, and safety profiles of two Class IA antiarrhythmic agents.
This guide provides a detailed comparative analysis of pirmenol and disopyramide, two Class IA antiarrhythmic drugs used in the management of ventricular arrhythmias. Both agents exert their therapeutic effects primarily by blocking cardiac sodium channels, yet they exhibit distinct electrophysiological and pharmacokinetic profiles that influence their clinical application and adverse effect profiles. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of these two compounds.
Mechanism of Action: Differentiated Ion Channel Blockade
Both pirmenol and disopyramide are classified as Class IA antiarrhythmic agents, signifying their primary mechanism of action as blockers of the fast sodium channels (Nav1.5) in cardiomyocytes.[1] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]
While sharing this primary mechanism, studies have revealed nuances in their interaction with other ion channels. Pirmenol has been shown to block delayed rectifier potassium currents (IK), contributing to a prolongation of the action potential duration.[4] Disopyramide also blocks the rapid component of the delayed rectifier potassium current, which is associated with QT interval prolongation.[5] Notably, in isolated rabbit heart preparations, pirmenol did not exhibit the negative inotropic (contractility-reducing) effects observed with disopyramide, suggesting it does not significantly block calcium channels.[2]
Furthermore, both drugs exhibit anticholinergic (muscarinic receptor blocking) properties, which can lead to a range of side effects.[3][6] Comparative studies suggest that pirmenol has a lower affinity for glandular-type muscarinic receptors (M3) compared to cardiac-type (M2) receptors, which may translate to a different side effect profile compared to disopyramide.[7]
Pharmacokinetic Profile
The pharmacokinetic properties of pirmenol and disopyramide influence their dosing regimens and potential for drug-drug interactions.
| Parameter | Pirmenol | Disopyramide |
| Bioavailability | High | High |
| Protein Binding | 50% to 65% (concentration-dependent) | Not specified in provided results |
| Metabolism | Hepatic (CYP3A4-mediated) | Partially metabolized in the liver |
| Elimination Half-life | 6.7 hours (range 4 to 10 hours) | Not specified in provided results |
| Excretion | Renal (80%) | Excreted unchanged in urine |
Table 1: Comparative Pharmacokinetics of Pirmenol and Disopyramide [3]
Preclinical Comparative Efficacy: Canine Studies
A key study comparing the cardiovascular effects of pirmenol and disopyramide was conducted in isolated, cross-circulated canine heart preparations. This experimental design allowed for the direct assessment of the drugs' effects on cardiac tissues.
Experimental Protocol: Isolated Canine Heart Preparation
-
Animal Model: Mongrel dogs of either sex were used.
-
Preparation: The sinoatrial node, papillary muscle, and atrioventricular node preparations were isolated from the hearts of the dogs.
-
Cross-Circulation: The isolated preparations were cross-circulated with blood from a donor dog to maintain physiological conditions.
-
Drug Administration: Pirmenol and disopyramide were administered intra-arterially to the isolated preparations.
-
Data Collection: Electrophysiological and hemodynamic parameters were continuously monitored.
Key Findings from the Canine Study
In this preclinical model, both pirmenol and disopyramide demonstrated negative chronotropic (heart rate-lowering) and inotropic effects.[8][9] However, pirmenol exhibited significantly more potent negative dromotropic (conduction-slowing) effects on atrio-His and His-ventricular conduction compared to disopyramide.[8][9] Additionally, pirmenol induced a transient coronary vasodilator effect, which was not observed with disopyramide.[8][9]
| Cardiovascular Effect | Pirmenol | Disopyramide |
| Chronotropic Effect | Negative (Comparable to Disopyramide) | Negative |
| Inotropic Effect | Negative (Comparable to Disopyramide) | Negative |
| Dromotropic Effect (Atrio-His & His-Ventricular) | Negative (Significantly more potent than Disopyramide) | Negative |
| Coronary Vasodilation | Transient Vasodilation | No significant effect |
Table 2: Comparative Cardiovascular Effects in Isolated Canine Heart Preparations [8][9]
Clinical Efficacy and Safety
Clinical studies have evaluated the efficacy and safety of both pirmenol and disopyramide in patients with ventricular arrhythmias.
In a double-blind, placebo-controlled crossover study comparing propafenone and disopyramide for chronic ventricular arrhythmias, both drugs were effective in reducing premature ventricular contractions (PVCs).[10] However, propafenone was found to be more effective than disopyramide at a daily dose of 900 mg versus 600 mg, respectively.[10]
The anticholinergic side effects of disopyramide are a significant clinical consideration and can include dry mouth, blurred vision, and urinary retention.[3][6] Studies have investigated methods to mitigate these effects, such as co-administration with pyridostigmine.[11][12] Pirmenol's potentially greater selectivity for cardiac M2 over glandular M3 muscarinic receptors may suggest a more favorable anticholinergic side effect profile, though further direct comparative clinical data is needed.[7]
Conclusion
Pirmenol and disopyramide are both effective Class IA antiarrhythmic agents with a primary mechanism of sodium channel blockade. Pirmenol appears to have more potent negative dromotropic effects and a unique coronary vasodilator action compared to disopyramide in preclinical models. While both drugs exhibit anticholinergic properties, differences in muscarinic receptor selectivity may lead to variations in their clinical side effect profiles. The choice between these agents in a clinical setting would depend on the specific arrhythmia being treated, the patient's underlying cardiac condition, and their tolerance for potential side effects. Further head-to-head clinical trials are warranted to fully delineate the comparative efficacy and safety of these two antiarrhythmic drugs.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disopyramide - Wikipedia [en.wikipedia.org]
- 4. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disopyramide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selectivity of class I antiarrhythmic agents, disopyramide, pirmenol, and pentisomide for peripheral muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of cardiovascular effects of pirmenol with those of disopyramide in isolated canine heart preparations cross-circulated with a donor dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of propafenone and disopyramide for treatment of chronic ventricular arrhythmias: placebo-controlled, double-blind, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anticholinergic side effects of disopyramide and controlled-release disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disopyramide-pyridostigmine interaction: selective reversal of anticholinergic symptoms with preservation of antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antiarrhythmic effects of Pirmenol hydrochloride
A Comparative Guide to the Antiarrhythmic Properties of Pirmenol Hydrochloride
This guide offers an objective comparison of this compound's performance against other antiarrhythmic alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies and clear data presentation to aid in evaluating its therapeutic potential.
Electrophysiological Profile and Classification
This compound is classified as a Class Ia antiarrhythmic agent within the Vaughan Williams classification system.[1][2] This classification is primarily based on its ability to block the fast sodium channels (Na+) in cardiac myocytes, which slows the rate of depolarization (Phase 0 of the action potential).[3][4] Like other Class Ia drugs such as quinidine and procainamide, Pirmenol moderately reduces the slope of Phase 0 and prolongs the action potential duration (APD).[1][5] However, some studies note it has unique electrocardiographic features, distinguishing it from prototypical Class IA agents like quinidine.[6]
Caption: Vaughan Williams Classification of Antiarrhythmic Drugs.
Mechanism of Action
The principal antiarrhythmic effect of Pirmenol stems from its blockade of voltage-gated sodium channels. This action decreases the excitability of cardiac tissue and slows conduction velocity. Additionally, Pirmenol has been shown to inhibit the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), contributing to its effects in atrial tissue.[7] Unlike some other antiarrhythmics, it does not appear to have a significant calcium channel blocking effect.[8]
Caption: Pirmenol's Primary Mechanism of Action.
Comparative Efficacy
Clinical trials have demonstrated Pirmenol's effectiveness in suppressing ventricular arrhythmias, particularly premature ventricular complexes (VPCs). Its efficacy is comparable to, and in some cases superior to, other Class I agents.
Table 1: Efficacy in Suppressing Ventricular Premature Complexes (VPCs)
| Drug | Daily Dosage | Mean Reduction in VPCs | Study Population | Reference |
| This compound | 200-400 mg | 70% - >90% | Patients with chronic, stable VPCs | [9][10] |
| This compound | Max 200 mg bid | 87% (in responders) | Patients with frequent VPCs | [11] |
| Quinidine | Not specified | Less effective than Pirmenol | Patients with frequent ventricular ectopics | [6] |
| Lidocaine | IV infusion | Efficacy comparable to Pirmenol | Patients with ventricular arrhythmias | [12][13] |
| In a double-blind comparison, Pirmenol was effective and tolerated in 7 of 8 patients, whereas quinidine was effective and tolerated in only 5 of 10 patients.[6] |
Experimental Protocols
The validation of Pirmenol's antiarrhythmic effects typically involves placebo-controlled, double-blind clinical trials in patients with a high frequency of baseline arrhythmias.
Key Experimental Protocol: Dose-Response Study in Patients with VPCs
-
Objective: To assess the efficacy, safety, and therapeutic dose range of oral Pirmenol in suppressing VPCs.
-
Study Design: A multicenter, placebo-controlled, double-blind, dose-response trial.
-
Patient Population: Adult patients with a baseline frequency of >30 VPCs per hour, confirmed by 24-hour Holter monitoring.
-
Methodology:
-
Washout Phase: Previous antiarrhythmic medications are discontinued.
-
Placebo Baseline: Patients undergo an initial single-blind placebo period to establish baseline VPC frequency over 24-48 hours.
-
Randomization: Patients are randomized to receive either placebo or a specific dose of Pirmenol (e.g., 200 mg to 400 mg daily) in a double-blind fashion.[10]
-
Dose Titration (Open-Label Phase): Following the double-blind phase, patients may enter an open-label phase where the dose is adjusted to optimize efficacy and minimize side effects.[10]
-
Efficacy Assessment: The primary endpoint is the percentage reduction in VPC frequency from baseline, as measured by serial 24-hour Holter monitoring.
-
Safety Monitoring: Includes regular monitoring of vital signs, electrocardiograms (ECG) for changes in PR, QRS, and QT intervals, and assessment of adverse events.[9]
-
References
- 1. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 2. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. partone.litfl.com [partone.litfl.com]
- 4. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Pirmenol: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicenter dose-response study of this compound in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic efficacy of pirmenol in the treatment of premature ventricular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of intravenous this compound for treatment of ventricular arrhythmias: a controlled comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute haemodynamic effects of the antiarrhythmic agent pirmenol in cardiac patients: a comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Pirmenol Hydrochloride Clinical Trials for Ventricular Arrhythmias
Pirmenol hydrochloride, an orally active antiarrhythmic agent, has been the subject of numerous clinical investigations to determine its efficacy and safety in the management of cardiac arrhythmias. This guide provides a comprehensive comparison of key clinical trials, presenting quantitative data, outlining experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.
Electrophysiological and Antiarrhythmic Properties
Pirmenol is classified as a Class Ia antiarrhythmic drug, exhibiting quinidine-like properties.[1] Its primary mechanism of action involves the blockade of sodium channels, leading to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential.[2] This action prolongs the action potential duration and the effective refractory period in atrial and ventricular tissues.[2][3] Notably, unlike some other Class Ia agents, pirmenol does not significantly affect atrioventricular (AV) nodal conduction time and appears to lack a negative inotropic effect, suggesting it does not block calcium channels.[2]
Comparative Efficacy in Clinical Trials
Clinical studies have demonstrated pirmenol's effectiveness in suppressing ventricular premature complexes (VPCs) and ventricular tachycardia (VT).
Suppression of Ventricular Premature Complexes (VPCs)
A multicenter, placebo-controlled, double-blind study involving 196 patients showed that daily dosages of 200 to 400 mg of pirmenol were effective in suppressing VPCs.[4] In this trial, 60% of patients receiving pirmenol experienced at least a 70% reduction in VPC frequency.[4] Another study corroborated these findings, with infusions of 70-150 mg resulting in a 90% or greater reduction in PVCs in a majority of administrations.[5] A three-stage intravenous infusion regimen was also shown to suppress average premature ventricular beat frequency by 93% compared to control.[6]
| Study | Dosage | Patient Population | Key Efficacy Endpoint |
| Multicenter Dose-Response Study[4] | 200-400 mg/day (oral) | 196 patients with VPCs | 60% of patients had ≥70% reduction in VPC frequency. |
| Anderson et al. (1983)[7] | Intravenous infusion | Patients with ventricular arrhythmias | Comparable efficacy to lidocaine. |
| Initial Efficacy and Safety Study[5] | 70-150 mg (intravenous) | 10 patients with chronic, stable PVCs | ≥90% reduction in PVCs in 9 of 12 administrations. |
| Concentration-Maintaining Regimen[6] | 3-stage IV infusion | 8 subjects with chronic, stable PVBs | 93% suppression of average PVB frequency vs. control. |
| European Multicenter Study[8] | 300-400 mg/day (oral) | Patients with high-frequency ventricular ectopy | Significant reduction in ectopy frequency vs. placebo. |
| Garg et al. (1988)[9] | 200-300 mg (oral) | 6 patients with stable PVCs | >80% reduction in PVCs for up to 8 hours. |
Treatment of Sustained Ventricular Tachycardia (VT)
In a study of 21 patients with a history of sustained VT, intravenous pirmenol was effective in 24% of patients, rendering them non-inducible for VT.[10] For those in whom VT was still inducible, the cycle length of the tachycardia was significantly prolonged.[10] Another study with 15 patients with sustained ventricular tachyarrhythmias showed pirmenol to be effective in 40% of cases as determined by electropharmacologic testing.[3]
| Study | Dosage | Patient Population | Key Efficacy Endpoint |
| Evaluation in Sustained VT[10] | 0.7-1.1 mg/kg IV bolus, then 35-40 µg/kg/min infusion; 200-250 mg oral q8h | 21 patients with sustained VT and coronary artery disease | 24% of patients had no inducible VT after IV pirmenol. |
| Electrophysiology in VT[3] | Intravenous administration | 15 patients with spontaneous and induced sustained VT | Judged effective in 40% of patients by electropharmacologic testing. |
Pharmacokinetic Profile
Pirmenol is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 1.5 hours.[9] The elimination half-life is approximately 7 to 9.4 hours.[5][9] Antiarrhythmic effects appear to be correlated with plasma levels.[1]
| Parameter | Value | Reference |
| Time to Peak Plasma Level | 1 - 1.5 hours (oral) | [9] |
| Elimination Half-Life | 7 - 9.4 hours | [5] |
| Peak Plasma Concentration | 1.0 - 3.8 µg/mL (effective for PVCs) | [5] |
| 1.8, 2.7, 3.4 µg/mL (200, 250, 300 mg oral) | [9] |
Safety and Tolerability
Pirmenol is generally well-tolerated.[1][4] The most common adverse effect reported is an unusual taste.[4] Serious adverse reactions are rare, with a potential proarrhythmic response observed in about 2% of patients in one study.[4] Unlike disopyramide, pirmenol has not been associated with significant negative inotropic effects.[2] Some studies have noted small, but statistically significant, increases in diastolic blood pressure and the QTc interval, though these values generally remained within the normal range.[5]
Experimental Protocols
While detailed, step-by-step experimental protocols are not fully available in the cited literature, the clinical trials were predominantly designed as placebo-controlled, double-blind, multicenter studies.[4][8][11] Efficacy was typically assessed by monitoring the frequency of ventricular premature complexes using Holter monitoring or by programmed electrical stimulation to induce ventricular tachycardia.[4][10]
General Efficacy Assessment for VPCs:
-
Baseline: Patients underwent a baseline monitoring period (e.g., 24-hour Holter) to establish the frequency of VPCs.
-
Randomization: Patients were randomized to receive either pirmenol or a placebo.
-
Dose Titration: The dose of pirmenol was often titrated to achieve a therapeutic effect.
-
Follow-up Monitoring: Holter monitoring was repeated at specified intervals to assess the change in VPC frequency from baseline.
-
Endpoint: The primary endpoint was typically a predefined percentage reduction in VPC frequency (e.g., ≥70%).
Signaling Pathways and Experimental Workflows
Mechanism of Action on Cardiac Action Potential
The following diagram illustrates the effect of Pirmenol on the cardiac myocyte action potential.
Caption: Pirmenol's effect on the cardiac action potential.
Clinical Trial Workflow for VPC Suppression
The logical flow of a typical clinical trial assessing Pirmenol's efficacy in suppressing ventricular premature complexes is outlined below.
Caption: A typical workflow for a VPC suppression clinical trial.
References
- 1. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology and antiarrhythmic efficacy of intravenous pirmenol in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter dose-response study of this compound in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, safety, and pharmacokinetics of a concentration-maintaining regimen of intravenous pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of intravenous this compound for treatment of ventricular arrhythmias: a controlled comparison with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of this compound in suppressing high frequency ventricular ectopy: a placebo-controlled, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and pharmacokinetics of oral pirmenol, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiologic evaluation of pirmenol for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pirmenol: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pirmenol and sotalol in vitro
A detailed examination of the in vitro electrophysiological properties of two distinct antiarrhythmic agents.
This guide provides a comprehensive in vitro comparison of pirmenol and sotalol, two antiarrhythmic drugs with different classifications and mechanisms of action. While direct comparative in vitro studies are limited, this document synthesizes available data to offer researchers, scientists, and drug development professionals a detailed overview of their individual electrophysiological profiles, effects on cardiac action potentials, and interactions with key ion channels.
Electrophysiological Profile Summary
Pirmenol is classified as a Class IA antiarrhythmic agent, primarily acting on sodium channels with additional effects on potassium channels. Sotalol is unique, exhibiting both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) antiarrhythmic properties. This fundamental difference in their mechanisms of action translates to distinct in vitro electrophysiological effects.
| Parameter | Pirmenol | Sotalol |
| Vaughan Williams Classification | Class IA | Class II and Class III |
| Primary Mechanism of Action | Sodium (Na+) channel blockade | Potassium (K+) channel blockade and beta-adrenergic blockade |
| Effect on Action Potential Duration (APD) | Prolongs APD[1][2] | Prolongs APD[1] |
| Effect on Maximum Upstroke Velocity (Vmax) | Decreases Vmax[1][2] | No significant effect on Vmax |
| Effect on Effective Refractory Period (ERP) | Prolongs ERP | Prolongs ERP |
| Use-Dependency | Exhibits use-dependent block of Na+ channels[3] | Exhibits reverse use-dependency on APD prolongation |
In Vitro Effects on Cardiac Action Potential
The cardiac action potential is a critical determinant of cardiac rhythm. Both pirmenol and sotalol modulate the action potential, albeit through different mechanisms, to exert their antiarrhythmic effects.
Pirmenol's Effect on the Action Potential
Pirmenol, as a Class IA agent, primarily affects Phase 0 of the cardiac action potential by blocking fast sodium channels. This leads to a dose-dependent decrease in the maximum rate of depolarization (Vmax) and the overshoot potential in atrial, Purkinje, and ventricular tissues.[1] Additionally, pirmenol prolongs the action potential duration (APD) across various cardiac tissues, an effect attributed to its inhibition of potassium currents.[1][2] Low concentrations of pirmenol (3 and 10 µM) have been shown to prolong APD, while higher concentrations (>0.1 mM) can shorten it.[3]
Sotalol's Effect on the Action Potential
Sotalol's primary effect on the action potential is a prolongation of the repolarization phase (Phase 3), which is characteristic of Class III antiarrhythmic agents. This is achieved through the blockade of the rapid component of the delayed rectifier potassium current (IKr). This action leads to an increase in the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular myocardium. Unlike pirmenol, sotalol does not significantly affect the Vmax of the action potential.
Comparative signaling pathways of Pirmenol and Sotalol.
In Vitro Ion Channel Effects
The interaction of antiarrhythmic drugs with specific cardiac ion channels is the molecular basis for their electrophysiological effects.
Pirmenol's Ion Channel Profile
Pirmenol's primary target is the voltage-gated sodium channel. It exhibits a use-dependent block, meaning its blocking effect is more pronounced at higher heart rates.[3] In addition to sodium channel blockade, pirmenol also inhibits several potassium currents. It has been shown to inhibit the transient outward current (Ito) in a concentration-dependent manner in atrial myocytes, with an IC50 of approximately 18 µM.[4] Pirmenol also suppresses the acetylcholine- and adenosine-induced potassium currents.[4] Furthermore, it has been suggested to depress the delayed outward K+ current.[2] At a concentration of 30 µM, pirmenol was found to decrease the L-type Ca2+ current by about 20%.[4]
Sotalol's Ion Channel Profile
Sotalol's Class III activity is mediated by its blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This is the primary mechanism for its APD-prolonging effect. Sotalol's beta-blocking activity (Class II) is separate from its effects on ion channels and contributes to its overall antiarrhythmic profile by modulating sympathetic tone.
| Ion Channel | Pirmenol Effect | Sotalol Effect |
| Fast Sodium (Na+) Channels (INa) | Inhibition (use-dependent)[3] | No significant effect |
| Rapid Delayed Rectifier Potassium (K+) Current (IKr) | Inhibition[2] | Potent Inhibition |
| Transient Outward Potassium (K+) Current (Ito) | Inhibition (IC50 ~18 µM in atrial myocytes)[4] | Not a primary target |
| L-type Calcium (Ca2+) Channels (ICa,L) | Weak inhibition (~20% at 30 µM)[4] | No direct effect |
| Acetylcholine-activated Potassium (K+) Current (IKACh) | Inhibition[4] | No direct effect |
| Adenosine-activated Potassium (K+) Current (IKATP) | Inhibition[4] | No direct effect |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the in vitro electrophysiological effects of cardiac compounds.
Action Potential Recording in Isolated Cardiac Tissues
Objective: To measure the effects of a compound on action potential parameters such as Vmax, APD, and resting membrane potential.
Methodology:
-
Tissue Preparation: Hearts are excised from animal models (e.g., rabbit, guinea pig) and specific tissues like papillary muscles, Purkinje fibers, or atrial muscle strips are dissected and mounted in an organ bath.
-
Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).
-
Stimulation: The tissue is stimulated at a fixed frequency using platinum electrodes.
-
Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl. The microelectrode is connected to a high-input impedance amplifier.
-
Data Acquisition and Analysis: The amplified signals are digitized and analyzed to determine various action potential parameters before and after the application of the test compound at different concentrations.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a compound on specific ion channel currents in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Single cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit or guinea pig atria or ventricles).
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a small tip opening is sealed onto the membrane of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit and isolate the ion current of interest (e.g., INa, IKr, Ito, ICa,L).
-
Drug Application: The test compound is applied to the cell via the superfusion solution at various concentrations.
-
Data Analysis: The amplitude and kinetics of the ion currents are measured before and after drug application to determine the inhibitory or stimulatory effects and to calculate parameters like IC50.
References
- 1. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use-dependent effects of pirmenol on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pirmenol Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Pirmenol Hydrochloride, an antiarrhythmic agent, requires careful handling and disposal due to its potential environmental toxicity. Adherence to established protocols is essential to mitigate risks to both human health and aquatic ecosystems.
Immediate Safety and Disposal Protocols
The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern. The recommended disposal method is to send the compound and its containers to an approved waste disposal plant.[1] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2]
Step-by-Step Disposal Procedure for Laboratory Settings:
-
Segregation: Isolate this compound waste from other laboratory waste streams. This includes any unused or expired product, contaminated personal protective equipment (PPE), and empty containers.
-
Containerization: Place the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be robust and compatible with the chemical.
-
Labeling: The waste container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines and any applicable state or local regulations.[3][4] The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and permitted hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste, often through incineration at a permitted facility.[3][4]
-
Documentation: Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the manifest from the disposal company. This documentation is crucial for regulatory compliance.
Key Hazard and Precautionary Data
The following table summarizes the essential hazard information and precautionary statements for this compound, derived from its Safety Data Sheet.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Environmental | - | P273: Avoid release to the environment. |
| Spillage | - | P391: Collect spillage. |
Source: this compound Safety Data Sheet[1]
Disposal Workflow
The logical flow for the proper disposal of this compound in a laboratory setting can be visualized as follows:
Caption: this compound Disposal Workflow.
General Guidance on Pharmaceutical Waste
It is important to note that regulations for pharmaceutical waste disposal are enforced by agencies such as the Environmental Protection Agency (EPA) and may have additional state-level requirements.[3][5] For instance, the EPA's Subpart P provides specific regulations for the management of hazardous waste pharmaceuticals at healthcare facilities.[3][6] While household disposal guidance often suggests mixing medications with undesirable substances like coffee grounds or cat litter before placing them in the trash, this is not appropriate for a laboratory setting dealing with a substance known to be highly toxic to aquatic life.[7][8][9][10] The preferred and compliant method for research and development facilities is always professional disposal through a certified hazardous waste management service.
References
- 1. This compound|61477-94-9|MSDS [dcchemicals.com]
- 2. sandiegocounty.gov [sandiegocounty.gov]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. epa.gov [epa.gov]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. dea.gov [dea.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Comprehensive Safety and Handling Protocol for Pirmenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Pirmenol Hydrochloride, a Class I antiarrhythmic agent. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₂₂H₃₁ClN₂O | [1][2] |
| Molecular Weight | 374.95 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [1] |
| Solubility | Ethanol: ~10 mg/mLDMSO: ~5 mg/mLDimethyl formamide: ~2 mg/mLAqueous buffers: Sparingly soluble | |
| Stability | ≥4 years at -20°C | |
| LD₅₀ (Oral, Rats) | 359.9 mg/kg | [3] |
| LD₅₀ (IV, Rats) | 23.6 mg/kg | [3] |
| LD₅₀ (Oral, Mice) | 215.5 mg/kg | [3] |
| LD₅₀ (IV, Mice) | 20.8 mg/kg | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
GHS Hazard Statements:
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Citations |
| Eye Protection | Safety goggles with side-shields. | [1] |
| Hand Protection | Protective gloves (e.g., nitrile). Two pairs of chemotherapy gloves are recommended for handling hazardous drugs. | [1][4] |
| Body Protection | Impervious clothing or lab coat shown to resist permeability by hazardous drugs. | [1][4] |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation. | [1] |
Operational and Disposal Plan: A Step-by-Step Guide
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Handling Procedures
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE: safety goggles with side-shields, protective gloves, and impervious clothing.[1] A suitable respirator is necessary when working with the solid form to prevent inhalation.
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
-
Handling:
-
Storage:
Emergency Procedures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1] Rinse your mouth with water.[1] Do NOT induce vomiting.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids.[1] Remove contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin thoroughly with plenty of water.[1] Remove contaminated clothing and shoes and consult a physician.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Disposal Plan
-
Dispose of this compound and its container at an approved waste disposal facility.[1]
-
Avoid releasing the substance into the environment.[1] Collect any spillage.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
This document is intended to provide essential guidance. Always refer to the complete Safety Data Sheet (SDS) for this compound before use and consult with your institution's safety officer for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
